molecular formula C31H43N9O7 B607147 D-Lys(Z)-Pro-Arg-pNA

D-Lys(Z)-Pro-Arg-pNA

Cat. No.: B607147
M. Wt: 653.7 g/mol
InChI Key: YWHUQKVJEWMJES-ZNZIZOMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Lys(Z)-Pro-Arg-pNA is a chromogenic peptide substrate useful for APC (activated protein C) assay.

Properties

IUPAC Name

benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35)/t24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHUQKVJEWMJES-ZNZIZOMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Specificity of D-Lys(Z)-Pro-Arg-pNA for Activated Protein C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the substrate specificity of D-Lys(Z)-Pro-Arg-pNA, a chromogenic peptide substrate, for activated protein C (APC). This document consolidates key quantitative data, details experimental protocols for the enzymatic assay of APC, and illustrates the relevant biological pathways.

Introduction to Activated Protein C and its Chromogenic Substrate

Activated protein C is a crucial serine protease in the regulation of blood coagulation, exhibiting both anticoagulant and cytoprotective functions.[1] The precise measurement of its enzymatic activity is paramount in various research and clinical contexts. This compound, also known by commercial names such as S-2366 and Chromozym PCA, is a synthetic chromogenic substrate designed for the quantitative determination of APC activity.[2][3] The substrate consists of a short peptide sequence that mimics the natural cleavage site for APC, linked to a chromophore, p-nitroaniline (pNA).[4] Enzymatic cleavage of the substrate by APC releases the pNA group, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm.[2][5]

Quantitative Analysis of Substrate Specificity

The interaction between APC and this compound can be characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide a quantitative measure of the substrate's affinity for the enzyme and the efficiency of the enzymatic reaction.

Enzyme SourceBuffer ConditionsTemperatureKm (mol/L)kcat (s⁻¹)
RVV activated bovine Protein C0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl), 4 mmol/L CaCl₂37°C2 x 10⁻⁴80
Thrombin-thrombomodulin complex activated human Protein C0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl), 10 mmol/L CaCl₂25°C8 x 10⁻⁴160

Table 1: Kinetic Parameters of Activated Protein C with this compound. [5]

While this compound is a recommended substrate for APC, it is also cleaved by other serine proteases. Therefore, assay conditions must be carefully controlled to ensure specificity for APC.[5]

EnzymeRelative Reactivity (%)
Activated Protein C (APC)100
Factor Xa (FXa)7
Plasmin85
Kallikrein150
Thrombin125

Table 2: Relative Reactivities of Various Serine Proteases with this compound. [5]

Experimental Protocols

Preparation of Reagents
  • Tris Buffer: Prepare a 0.05 M Tris buffer solution containing 0.26 M CsCl and 0.004 M CaCl₂. Adjust the pH to 8.30.[5]

  • Substrate Solution: Reconstitute lyophilized this compound with distilled water to a concentration of 2-3 mmol/L.[5] For example, 5 mg of the substrate can be dissolved in 5 mL of distilled water for a 5 mg/mL concentration.[5] The reconstituted substrate is stable for up to 3 months when stored at 2-8°C.[5]

  • Activated Protein C: Prepare serial dilutions of human APC in a suitable buffer, such as Tris-buffered saline with albumin (TBSA).[5]

  • Stopping Reagent: A 2% citric acid solution can be used to stop the enzymatic reaction.[5]

APC Amidolytic Activity Assay Protocol

This protocol is adapted for a 96-well microplate format.

  • Pre-warm the Tris buffer and microplate to 37°C.

  • Pipette 400 µL of the pre-warmed Tris buffer into each well.

  • Add 100 µL of the human APC dilutions or the plasma sample to the corresponding wells.

  • Mix and incubate the plate for 1 minute at 37°C.[5]

  • Initiate the reaction by adding 100 µL of the this compound substrate solution to each well.

  • Incubate the plate for 5 minutes at 37°C.[5]

  • Stop the reaction by adding 300 µL of 2% citric acid to each well.[5]

  • Read the absorbance at 405 nm using a microplate reader against a sample blank.[5]

Signaling Pathways and Experimental Workflow

Activated Protein C Signaling Pathway

The activation of Protein C and its subsequent anticoagulant and cytoprotective signaling are complex processes initiated by the thrombin-thrombomodulin complex on the endothelial cell surface.

APC_Signaling_Pathway cluster_activation Activation on Endothelium Thrombin Thrombin APC Activated Protein C (APC) Thrombin->APC activates Thrombomodulin Thrombomodulin Thrombomodulin->APC EPCR EPCR EPCR->APC ProteinC Protein C ProteinC->APC FactorVi Factor Vi APC->FactorVi inactivates FactorVIIIi Factor VIIIi APC->FactorVIIIi inactivates Cytoprotective Cytoprotective Signaling APC->Cytoprotective activates FactorVa Factor Va FactorVIIIa Factor VIIIa Anticoagulant Anticoagulant Effect FactorVi->Anticoagulant FactorVIIIi->Anticoagulant PAR1 PAR1 PAR1->Cytoprotective

Caption: Activation of Protein C and its downstream anticoagulant and cytoprotective effects.

Experimental Workflow for APC Activity Measurement

The following diagram outlines the key steps in the chromogenic assay for determining APC activity.

Experimental_Workflow Start Start ReagentPrep Prepare Reagents (Buffer, Substrate, APC) Start->ReagentPrep IncubateAPC Pre-incubate APC and Buffer at 37°C ReagentPrep->IncubateAPC AddSubstrate Add this compound (Substrate) IncubateAPC->AddSubstrate Reaction Enzymatic Reaction (5 min at 37°C) AddSubstrate->Reaction StopReaction Stop Reaction (e.g., with Citric Acid) Reaction->StopReaction Measure Measure Absorbance at 405 nm StopReaction->Measure Analyze Analyze Data (Calculate APC Activity) Measure->Analyze End End Analyze->End

Caption: Workflow for the chromogenic assay of Activated Protein C activity.

Conclusion

This compound is a highly effective chromogenic substrate for the kinetic measurement of activated protein C activity. Its use in a well-defined experimental setup, as detailed in this guide, allows for the reliable quantification of APC. Understanding the substrate's specificity and potential cross-reactivity is essential for accurate data interpretation. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the fields of hematology, drug discovery, and diagnostics.

References

The Core Principle of Chromozym PCa: A Technical Guide to Chromogenic uPA Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles and methodologies of chromogenic assays utilizing substrates like Chromozym PCa for the determination of urokinase-type plasminogen activator (uPA) activity. A serine protease, uPA is a critical biomarker implicated in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and tumor metastasis.[1] Elevated uPA levels are often correlated with a poor prognosis in several cancers, making its accurate quantification essential for research and clinical development.[2]

Chromogenic assays offer a sensitive and quantitative method to measure uPA activity in a variety of biological samples, such as plasma, serum, and cell culture supernatants.[1] The fundamental principle of these assays lies in the enzymatic cleavage of a specific synthetic substrate by uPA, which releases a chromophore, most commonly para-nitroaniline (pNA). The resultant color change, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity of uPA in the sample.[2][3]

There are two primary approaches for the chromogenic determination of uPA activity: a direct assay and an indirect, or coupled, assay.

Direct Chromogenic uPA Assay Principle

In the direct assay, a chromogenic substrate that is highly specific for uPA is employed. The active uPA in the sample directly cleaves this substrate, leading to the release of pNA. This method provides a direct measurement of uPA's amidolytic activity.

Signaling Pathway: Direct uPA Assay

Direct_uPA_Assay uPA uPA (active) Substrate Specific Chromogenic Substrate (e.g., Chromozym PCa) uPA->Substrate cleavage Peptide Cleaved Peptide Substrate->Peptide pNA p-Nitroaniline (pNA) (Yellow Chromophore) Substrate->pNA

Caption: Enzymatic cascade of the direct chromogenic uPA assay.

Indirect Chromogenic uPA Assay Principle

The indirect assay measures uPA activity through a coupled enzymatic reaction. In this setup, uPA first activates its natural zymogen substrate, plasminogen, converting it to the active serine protease, plasmin. The newly generated plasmin then cleaves a highly specific plasmin chromogenic substrate, releasing pNA. The rate of pNA formation is proportional to the amount of plasmin generated, which is, in turn, directly proportional to the uPA activity in the sample.

Signaling Pathway: Indirect uPA Assay

Indirect_uPA_Assay uPA uPA (active) Plasminogen Plasminogen (Zymogen) uPA->Plasminogen activation Plasmin Plasmin (active) Plasminogen->Plasmin Plasmin_Substrate Plasmin-Specific Chromogenic Substrate Plasmin->Plasmin_Substrate cleavage Cleaved_Peptide Cleaved Peptide Plasmin_Substrate->Cleaved_Peptide pNA p-Nitroaniline (pNA) (Yellow Chromophore) Plasmin_Substrate->pNA

Caption: Coupled enzymatic reactions in the indirect chromogenic uPA assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters for commercially available chromogenic uPA activity assay kits.

ParameterDirect AssayIndirect AssayReference
Sensitivity Not explicitly stated0.0051 U/mL
Linear Range 0.05 - 50 units of uPA activityNot explicitly stated[1]
Wavelength 405 nm405 nm[2]
Incubation Temperature 37°C37°C[2]
Sample TypeRecommended Preparation (Direct Assay)Recommended Preparation (Indirect Assay)Reference
Plasma Collect with 0.1 M sodium citrate, centrifuge at 2,000 x g for 10 min.Collect with 0.1 M sodium citrate, centrifuge at 3,000 x g for 10 min.[2]
Serum Collect in a serum separator tube.Collect in a serum separator tube.[2]
Cell Culture Supernatants Centrifuge at 1500 rpm for 10 min at 4°C to remove debris.Centrifuge at 1500 rpm for 10 min at 4°C to remove debris.[2]

Experimental Protocols

Detailed methodologies for performing direct and indirect chromogenic uPA assays are provided below. These are generalized protocols based on commercially available kits and should be adapted as per the specific manufacturer's instructions.

Direct uPA Chromogenic Assay Protocol

This protocol outlines the necessary steps for determining uPA activity via a direct assay.

Direct_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents, Samples & Standards add_diluent Add 50 µL Assay Diluent to each well prep_reagents->add_diluent add_sample Add 30 µL Standard or Sample per well add_diluent->add_sample add_substrate Add 30 µL uPA Substrate to each well add_sample->add_substrate mix Gently mix add_substrate->mix read_zero Read absorbance at 405 nm (zero minute background) mix->read_zero incubate Cover and incubate at 37°C read_zero->incubate read_kinetic Read absorbance at 405 nm periodically incubate->read_kinetic calculate Calculate change in absorbance per unit time (ΔA/min) read_kinetic->calculate plot Plot standard curve and determine sample activity calculate->plot

Caption: Step-by-step workflow for a direct chromogenic uPA assay.

Methodology:

  • Reagent Preparation: Prepare all reagents, samples, and standards as per the kit instructions. Bring all components to room temperature before use. The uPA substrate is typically lyophilized and needs to be reconstituted with reagent-grade water.[2]

  • Assay Plate Preparation: Add 50 µL of Assay Diluent to each well of a 96-well microplate.[2]

  • Sample/Standard Addition: Add 30 µL of the uPA standard or sample to the appropriate wells.[2]

  • Substrate Addition: Add 30 µL of the reconstituted uPA Substrate to each well to initiate the reaction. Gently tap the plate to ensure thorough mixing.[2]

  • Initial Reading: Immediately read the absorbance at 405 nm to obtain a zero-minute background reading.[2]

  • Incubation: Cover the plate with a sealing tape and incubate at 37°C in a humid incubator to prevent evaporation.[2]

  • Kinetic Reading: Read the absorbance at 405 nm at multiple time points. For high uPA activity, readings every 3 minutes for 15 minutes may be sufficient. For low activity, readings every 30 minutes for up to 2 hours may be necessary.[2]

  • Data Analysis: Calculate the rate of change in absorbance (ΔA/min) for each sample and standard. Plot a standard curve of ΔA/min versus the concentration of the uPA standards. Determine the uPA activity in the samples from the standard curve.

Indirect uPA Chromogenic Assay Protocol

This protocol details the steps for the coupled-reaction indirect assay.

Indirect_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents, Samples & Standards add_diluent Add 50 µL Assay Diluent to each well prep_reagents->add_diluent add_plasminogen Add 10 µL Plasminogen to each well add_diluent->add_plasminogen add_sample Add 20 µL uPA Standard or Sample per well add_plasminogen->add_sample add_substrate Add 10 µL Plasmin Substrate to each well add_sample->add_substrate mix Gently mix add_substrate->mix read_zero Read absorbance at 405 nm (zero minute background) mix->read_zero incubate Cover and incubate at 37°C read_zero->incubate read_kinetic Read absorbance at 405 nm periodically incubate->read_kinetic calculate Calculate change in absorbance per unit time (ΔA/min) read_kinetic->calculate plot Plot standard curve and determine sample activity calculate->plot

References

Technical Guide: Measurement of Plasma Kallikrein Activity Using a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the prompt specified "Spectrozyme PCa," literature primarily indicates that Spectrozyme® PCa is a chromogenic substrate for Activated Protein C (APC), with the chemical structure H-D-Lys(γ-Cbo)-Pro-Arg-pNA. The established and widely published chromogenic substrate for measuring plasma kallikrein (PKa) activity is S-2302, with the chemical structure H-D-Pro-Phe-Arg-pNA. This guide will therefore focus on the use of S-2302 or equivalent substrates for the accurate determination of plasma kallikrein activity.

Introduction

Plasma kallikrein (PKa) is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS), contributing to inflammation, blood pressure regulation, and coagulation. Dysregulation of PKa activity is implicated in various pathological conditions, including hereditary angioedema (HAE).[1][2] This technical guide provides a comprehensive overview of the principles and methodologies for measuring PKa activity in plasma samples using a chromogenic substrate assay, intended for researchers, scientists, and professionals in drug development.

Principle of the Assay

The measurement of plasma kallikrein activity is based on the enzymatic cleavage of a synthetic chromogenic substrate by active PKa. The substrate, H-D-Pro-Phe-Arg-p-nitroaniline (pNA), mimics the natural substrate of PKa. When cleaved by PKa, it releases the chromophore p-nitroaniline (pNA).[3][4][5] The rate of pNA release is directly proportional to the PKa activity in the sample and can be quantified by measuring the change in absorbance at 405 nm.[3][4][5]

The enzymatic reaction can be summarized as follows:

H-D-Pro-Phe-Arg-pNA + H₂O ---(Plasma Kallikrein)---> H-D-Pro-Phe-Arg-OH + pNA

Signaling Pathway and Experimental Workflow

Kallikrein-Kinin System Activation

The following diagram illustrates the activation of the kallikrein-kinin system, leading to the generation of active plasma kallikrein.

Kallikrein_Kinin_System Factor XII Factor XII Activated Factor XII (FXIIa) Activated Factor XII (FXIIa) Factor XII->Activated Factor XII (FXIIa) Contact Activation Plasma Kallikrein (PKa) Plasma Kallikrein (PKa) Activated Factor XII (FXIIa)->Plasma Kallikrein (PKa) Cleavage Prekallikrein (PK) Prekallikrein (PK) Prekallikrein (PK)->Plasma Kallikrein (PKa) Cleavage by FXIIa Bradykinin Bradykinin Plasma Kallikrein (PKa)->Bradykinin Cleavage of HMWK High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK)->Bradykinin

Caption: Activation cascade of the Kallikrein-Kinin System.

Experimental Workflow for PKa Activity Measurement

The general workflow for the chromogenic assay is depicted below.

PKa_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Collection Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation Sample Dilution Sample Dilution Plasma Separation->Sample Dilution Pre-incubation Pre-incubation Sample Dilution->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Incubation Incubation Substrate Addition->Incubation Reaction Stop Reaction Stop Incubation->Reaction Stop Absorbance Reading Absorbance Reading Reaction Stop->Absorbance Reading Calculation Calculation Absorbance Reading->Calculation

Caption: General workflow for measuring plasma kallikrein activity.

Experimental Protocols

Specimen Collection and Handling

Proper sample collection and handling are critical to avoid artefactual activation of the KKS.

  • Anticoagulant: Blood should be collected in tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[4][5][6]

  • Collection Technique: Use a clean venipuncture technique. To minimize contamination with tissue factors, the first tube of blood drawn should be discarded.[6]

  • Processing: Centrifuge the blood at 2000 x g for 20 minutes at 15-25°C within one hour of collection.[3][4][5]

  • Storage: Plasma should be processed immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[6] When thawing, bring the sample to 37°C and use it as soon as possible.[4][5]

Reagents and Materials
Reagent/MaterialSpecifications
Chromogenic SubstrateH-D-Pro-Phe-Arg-pNA (e.g., S-2302)
Tris Buffer50 mM Tris, pH 7.8
Stop Solution20% Acetic Acid or 2% Citric Acid
Purified Human Plasma KallikreinFor standard curve (optional)
Normal Human PlasmaFor control and standard curve
Microplate ReaderCapable of reading absorbance at 405 nm
96-well Microplate
IncubatorSet to 37°C
Assay Procedure (Acid-Stopped Method)

This protocol is adapted for a 96-well plate format.

  • Sample Preparation: Dilute test plasma and controls in Tris buffer. A typical dilution is 1:10.

  • Assay Plate Preparation:

    • Add 50 µL of diluted plasma samples, standards, and blanks to respective wells.

    • For the blank, add 50 µL of Tris buffer.

  • Pre-incubation: Pre-warm the plate at 37°C for 3-5 minutes.

  • Reaction Initiation: Add 50 µL of pre-warmed chromogenic substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 10 minutes). The incubation time may need optimization.

  • Reaction Termination: Stop the reaction by adding 50 µL of stop solution (e.g., 20% acetic acid).

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader. The color is stable for at least 4 hours.[4][5]

Data Presentation and Analysis

Standard Curve

If absolute quantification is required, a standard curve can be generated using purified plasma kallikrein of known activity.

Standard Concentration (µkat/L)Absorbance at 405 nm (Corrected)
00.000
20Value
40Value
60Value
80Value
100Value
Calculation of PKa Activity

The PKa activity in the sample is calculated from the standard curve. Alternatively, for relative activity, the results can be expressed as the change in absorbance per minute (ΔA/min).

Plasma Kallikrein-like activity in enzyme activity units (µkat/L): (Asample - Ablank) x Dilution Factor x K

Where K is a factor derived from the standard curve or the molar extinction coefficient of pNA.

Representative Data

The following table shows representative PKa activity in healthy controls and HAE patients.

Sample GroupNMean PKa Activity (Vmax)95th Percentile
Healthy Controls57Value3.18
HAE Type I/II25ValueValue
HAE-nC1INH2ValueValue
Data adapted from KalVista Pharmaceuticals presentation on a specific PKa assay.[2]

Assay Validation and Specificity

The specificity of the assay for plasma kallikrein can be enhanced by running parallel reactions in the presence of a specific PKa inhibitor.[2] The PKa-specific activity is then determined by subtracting the inhibitor-resistant amidolytic activity from the total activity measured.

The substrate S-2302 may also be cleaved by other plasma proteases such as plasmin. To assess the contribution of plasmin, a parallel assay can be run with a plasmin-specific substrate like S-2251.[5]

Conclusion

The chromogenic assay using a substrate like S-2302 provides a robust and reproducible method for quantifying plasma kallikrein activity. Careful attention to sample handling and assay optimization is crucial for obtaining accurate and meaningful data. This assay is a valuable tool for both basic research into the kallikrein-kinin system and the development of novel therapeutics targeting plasma kallikrein.

References

A Technical Guide to H-D-Lys(Cbo)-Pro-Arg-pNA: A Chromogenic Substrate for Activated Protein C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, experimental applications, and relevant biological pathways associated with the chromogenic substrate H-D-Lys(Cbo)-Pro-Arg-pNA. This peptide is a valuable tool for the quantitative determination of activated protein C (APC) activity, a serine protease with critical roles in coagulation and inflammation.

Core Chemical and Physical Properties

H-D-Lys(Cbo)-Pro-Arg-pNA, also known as Chromozym PCA, is a synthetic oligopeptide designed to be a specific substrate for activated protein C.[1] Its chemical structure and properties are summarized below.

PropertyValueReference
Full Chemical Name H-D-Lys(Carbobenzoxy)-Pro-Arg-p-nitroanilide[2]
Molecular Formula C₃₁H₄₃N₉O₇[3]
Molecular Weight 653.74 g/mol [3]
Appearance Solid powder[3]
Purity >98%[3]
Solubility Soluble in DMSO and water (up to 4 mM).[3][4][3][4]
Storage Store at 2-8°C for short-term and -20°C for long-term storage, protected from moisture and light.[3][4][3][4]
Stability Stable for several weeks at ambient temperature during shipping. Reconstituted solutions have prolonged stability (> 3 months).[2][3][2][3]

Mechanism of Action and Kinetic Parameters

H-D-Lys(Cbo)-Pro-Arg-pNA serves as a chromogenic substrate for activated protein C. The enzymatic reaction involves the cleavage of the peptide bond between arginine (Arg) and p-nitroaniline (pNA) by APC. This cleavage releases the yellow chromophore, p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of APC in the sample.

Kinetic ParameterValueEnzyme SourceReference
0.303 mMActivated Protein C[2][5]
Vmax 25.0 µmol/ml Protein C/minActivated Protein C[4][5]

Experimental Protocol: Chromogenic Assay for Activated Protein C

This protocol provides a general framework for the determination of APC activity in plasma samples. Reagent concentrations and incubation times may require optimization depending on the specific experimental conditions and equipment.

Materials:

  • H-D-Lys(Cbo)-Pro-Arg-pNA substrate solution (e.g., 4 mM in sterile water)

  • Protein C activator (e.g., Protac®, from Agkistrodon contortrix venom)

  • Tris-imidazole buffer (50 mM, pH 8.4) containing 150 mM NaCl

  • Citrated plasma sample

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma from citrated whole blood by centrifugation.

  • Activation of Protein C:

    • In a microplate well, mix 50 µL of citrated plasma with 100 µL of Protein C activator (e.g., 0.5 units/mL).

    • Incubate the mixture for 5 minutes at 37°C to allow for the activation of protein C to APC.

  • Substrate Addition and Measurement:

    • Add 1.650 mL of pre-warmed buffer to the well.

    • Initiate the reaction by adding 200 µL of the H-D-Lys(Cbo)-Pro-Arg-pNA substrate solution.

    • Immediately measure the change in absorbance at 405 nm over time (kinetic measurement) using a microplate reader.

  • Data Analysis:

    • Determine the rate of change in absorbance (ΔOD/min).

    • The APC activity in the sample is proportional to this rate and can be quantified by comparison to a standard curve prepared with known concentrations of purified APC.

G Experimental Workflow for Activated Protein C (APC) Assay cluster_prep Sample Preparation cluster_activation Activation cluster_reaction Chromogenic Reaction cluster_detection Detection & Analysis start Start plasma Citrated Plasma start->plasma activator Add Protac® Activator plasma->activator incubation Incubate 5 min at 37°C activator->incubation buffer Add Buffer incubation->buffer substrate Add H-D-Lys(Cbo)-Pro-Arg-pNA buffer->substrate read Measure Absorbance at 405 nm substrate->read analyze Calculate ΔOD/min read->analyze end End analyze->end

APC Assay Workflow

Activated Protein C Signaling Pathways

While H-D-Lys(Cbo)-Pro-Arg-pNA is a tool to measure APC's enzymatic activity, understanding the biological roles of APC is crucial for researchers in this field. Activated protein C is not only an anticoagulant but also a potent signaling molecule with cytoprotective and anti-inflammatory effects.[6] These signaling activities are primarily mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR1).

Upon binding to EPCR on the endothelial cell surface, APC can cleave and activate PAR1. This initiates intracellular signaling cascades that are distinct from those triggered by thrombin, another PAR1 agonist. APC-mediated PAR1 activation leads to various cellular responses, including anti-inflammatory effects, anti-apoptotic activity, and stabilization of the endothelial barrier.

G Activated Protein C (APC) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APC Activated Protein C (APC) EPCR EPCR APC->EPCR Binds PAR1 PAR1 EPCR->PAR1 Presents APC to Signaling Intracellular Signaling (e.g., Akt, MAPK) PAR1->Signaling Activates AntiInflammatory Anti-inflammatory Effects Signaling->AntiInflammatory AntiApoptotic Anti-apoptotic Activity Signaling->AntiApoptotic Barrier Endothelial Barrier Stabilization Signaling->Barrier

APC Signaling Overview

References

The Role of p-Nitroaniline in Chromogenic Substrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of p-nitroaniline (pNA) in the design and application of chromogenic substrates for enzyme activity assays. We will delve into the core principles of pNA-based assays, their applications in research and drug development, and provide detailed experimental protocols and quantitative data to facilitate their implementation in the laboratory.

Introduction to p-Nitroaniline and Chromogenic Substrates

p-Nitroaniline (pNA) is an aromatic organic compound that, in its free form, exhibits a distinct yellow color with a maximum absorbance between 400 and 410 nm. This chromogenic property is central to its use in enzyme assays. A chromogenic substrate is a compound that is colorless (or has a significantly different absorbance spectrum) until it is acted upon by an enzyme, which releases a colored product.

In the context of pNA-based substrates, a peptide or other specific recognition motif is covalently linked to the amino group of pNA via an amide bond. This linkage renders the pNA molecule colorless. When a specific enzyme, typically a protease, recognizes and cleaves this amide bond, it liberates free pNA. The resulting appearance of the yellow color can be measured spectrophotometrically, and the rate of color development is directly proportional to the enzyme's activity.[1][2]

The specificity of the assay is determined by the peptide sequence attached to the pNA. By designing peptides that are selectively recognized and cleaved by a particular enzyme, highly specific assays can be developed.[3] This principle has been widely applied to study a variety of proteases, including those involved in blood coagulation, fibrinolysis, and apoptosis.

Mechanism of Action

The fundamental principle of a pNA-based chromogenic assay is the enzymatic hydrolysis of a peptide-pNA conjugate. The reaction can be summarized as follows:

Peptide-pNA (colorless) + H₂O --(Enzyme)--> Peptide + p-Nitroaniline (yellow)

The enzyme, typically a serine protease, recognizes a specific amino acid sequence in the peptide portion of the substrate. The cleavage of the amide bond between the peptide and the pNA molecule results in the release of free pNA.[4] The concentration of the released pNA is then determined by measuring the absorbance of the solution at or near its absorption maximum (typically 405 nm).

Quantitative Data of Common p-Nitroanilide Substrates

The efficiency of an enzyme's action on a pNA substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of kinetic data for some commonly used pNA-based chromogenic substrates.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal Wavelength (nm)
Factor XaVarious peptide p-nitroanilides>100-1.5 x 10¹ to 2 x 10⁶405
Aryl Acylamidasep-Nitroacetanilide2073.4 x 10⁵410
ThrombinVarious peptide p-nitroanilides---405
Caspase-3Ac-DEVD-pNA---400-405
UrokinasePyro-glutamyl-glycyl-L-arginine-pNA (S-2444)---405
Tissue Plasminogen ActivatorH-D-isoleucyl-L-prolyl-L-arginine-pNA (S-2288)---405

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The molar extinction coefficient for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹ at 410 nm.[5]

Experimental Protocols

General Protocol for a Protease Assay using a p-Nitroanilide Substrate

This protocol provides a general framework that can be adapted for various proteases.

Materials:

  • Purified enzyme or cell lysate containing the enzyme of interest.

  • pNA-based chromogenic substrate specific for the enzyme.

  • Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme.

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm.

  • 96-well microplate or cuvettes.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the pNA substrate in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer and bring it to the optimal temperature for the assay (often 37°C).

    • Dilute the enzyme sample to an appropriate concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Enzyme solution

    • Include appropriate controls:

      • Blank: Assay buffer without the enzyme to measure background absorbance.

      • Substrate control: Assay buffer and substrate without the enzyme to check for non-enzymatic hydrolysis.

  • Initiation of Reaction:

    • Initiate the reaction by adding the pNA substrate to each well.

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader pre-set to the assay temperature.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). This is a kinetic assay.

    • Alternatively, for an endpoint assay, incubate the plate for a fixed time and then stop the reaction (e.g., by adding acetic acid) before measuring the final absorbance.[5]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the kinetic curve.

    • Convert the rate of absorbance change to the rate of pNA production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.[5]

    • Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per minute under specified conditions.

Detailed Protocol for Caspase-3 Activity Assay

This protocol is specifically for measuring the activity of caspase-3, a key enzyme in apoptosis, using the substrate Ac-DEVD-pNA.[4]

Materials:

  • Cell lysate from apoptotic and control cells.

  • Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock solution in DMSO).[6]

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA, 2 mM DTT).

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).

  • Microplate reader.

  • 96-well plate.

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent.

  • Prepare Cell Lysates:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in chilled Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • To each well of a 96-well plate, add:

      • 50 µL of cell lysate (containing 50-200 µg of protein).

      • 50 µL of 2x Reaction Buffer.

      • 5 µL of Ac-DEVD-pNA substrate (200 µM final concentration).

    • Include a blank with Lysis Buffer instead of cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the apoptotic sample to the non-induced control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Cleavage Substrate Peptide-pNA (Colorless) Products Peptide + p-Nitroaniline (Yellow) Substrate->Products Enzymatic Cleavage Enzyme Protease Enzyme->Products

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) B Mix Enzyme and Buffer in Microplate Well A->B C Initiate Reaction with Substrate B->C D Incubate at Optimal Temperature C->D E Measure Absorbance at 405 nm (Kinetic or Endpoint) D->E F Data Analysis (Calculate Enzyme Activity) E->F

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates TF Tissue Factor (TF) TF_VIIa TF-VIIa Complex TF->TF_VIIa VII VII VIIa VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin

Applications in Research and Drug Development

p-Nitroanilide-based chromogenic substrates are invaluable tools in various areas of research and drug development:

  • Enzyme Characterization: They are used to determine the kinetic properties of purified enzymes and to study enzyme inhibition.

  • Drug Discovery: High-throughput screening of compound libraries for potential enzyme inhibitors often utilizes pNA-based assays due to their simplicity, reliability, and amenability to automation.

  • Clinical Diagnostics: Assays for coagulation factors (e.g., Factor Xa, thrombin) and fibrinolytic enzymes (e.g., plasminogen activators) are crucial in the diagnosis and monitoring of bleeding and thrombotic disorders.[3]

  • Apoptosis Research: Measuring caspase activity provides a quantitative assessment of apoptosis, which is essential for cancer research and the development of anti-cancer therapies.

  • Endotoxin Detection: Chromogenic assays based on the activation of a serine protease cascade by endotoxins are used for the quality control of pharmaceuticals and medical devices.[7]

Conclusion

p-Nitroaniline-based chromogenic substrates offer a robust and versatile platform for the measurement of a wide range of enzymatic activities. Their ease of use, high sensitivity, and adaptability to high-throughput formats have made them indispensable tools in both basic research and industrial applications, including drug development and clinical diagnostics. A thorough understanding of the principles behind these assays, coupled with well-defined experimental protocols, is key to obtaining accurate and reproducible results.

References

Basic principles of colorimetric enzyme assays

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Basic Principles of Colorimetric Enzyme Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Colorimetric enzyme assays are fundamental analytical techniques used to detect and quantify enzymatic activity by measuring a change in color.[1][2] These assays are a cornerstone of biochemistry, molecular biology, and clinical diagnostics, offering a simple, cost-effective, and often high-throughput method for studying enzyme kinetics, screening inhibitors, and determining analyte concentrations.[2][3][4] Their application is particularly vital in drug discovery for high-throughput screening (HTS) of potential therapeutic agents that modulate enzyme activity.[5][6] The core principle involves an enzyme-catalyzed reaction that produces a colored product (a chromophore), allowing the enzyme's activity to be quantified by measuring the absorbance of light using a spectrophotometer.[1][7]

Core Principles

The quantitative power of colorimetric assays is built on the interplay between enzyme kinetics and the physics of light absorption.

Enzyme-Catalyzed Reactions

Enzymes are biological catalysts that accelerate biochemical reactions by converting a specific substrate into a product.[1] The rate of this conversion is a direct measure of the enzyme's activity under specific conditions.[8] In a colorimetric assay, the substrate is either naturally colored (a chromogen) and loses its color during the reaction, or it is a non-colored "chromogenic" substrate that is converted into a colored product.[7] The intensity of the resulting color is proportional to the amount of product formed, and thus, to the enzyme's activity.[9]

The Beer-Lambert Law: The Theoretical Backbone

The quantification of the colored product is governed by the Beer-Lambert Law, a fundamental principle in spectrophotometry.[9][10] This law establishes a linear relationship between the absorbance of light by a solution and the concentration of the light-absorbing substance within it.[10][11]

The law is expressed as: A = εcl

Where:

  • A is the absorbance (a dimensionless quantity).

  • ε (epsilon) is the molar extinction coefficient (or molar absorptivity), a constant specific to the substance at a given wavelength (in M⁻¹cm⁻¹).

  • c is the concentration of the absorbing substance (in M).

  • l is the path length of the light through the solution, typically the width of the cuvette (usually 1 cm).

By measuring the absorbance of the product, and knowing ε and l, one can accurately calculate its concentration.[12]

BeerLambertLaw cluster_0 Spectrophotometer cluster_1 Beer-Lambert Law (A = εcl) LightSource Light Source (Monochromatic Light) Cuvette Sample Cuvette (Path Length 'l') LightSource->Cuvette Incident Light (I₀) Detector Detector Cuvette->Detector Transmitted Light (I) Absorbance Measured Absorbance (A) Detector->Absorbance Calculates Concentration Concentration (c) of Chromophore Concentration->Absorbance Directly Proportional

Caption: The Beer-Lambert Law relates light absorbance to concentration.

Spectrophotometry

A spectrophotometer is the instrument used to measure absorbance.[13] It works by passing a beam of monochromatic light (light of a specific wavelength) through the sample and measuring the intensity of the light that passes through it.[14] For maximum sensitivity and specificity, the wavelength is set to the absorption maximum (λmax) of the colored product, which is the wavelength at which the product absorbs light most strongly.[7][9]

Types of Colorimetric Enzyme Assays

Enzyme assays can be categorized based on how the data is collected over time.

  • Endpoint Assays: In this approach, the reaction is allowed to proceed for a fixed period, after which it is stopped (e.g., by adding a reagent that denatures the enzyme). The total amount of product formed is then measured.[1] This method is simple but may be less precise for very fast reactions.[1]

  • Kinetic (Continuous) Assays: These assays involve continuously monitoring the absorbance in real-time as the reaction progresses.[1][13] The rate of the reaction (the change in absorbance per unit of time) is determined from the initial linear portion of the progress curve. This method provides more detailed information about the enzyme's kinetics.[8]

  • Coupled Assays: When the primary enzyme reaction does not produce a color change, its activity can be measured by linking it to a second, color-producing reaction.[13] The product of the first reaction serves as the substrate for a second "coupling" enzyme that generates a detectable chromophore.[13][15] For this assay to be accurate, the coupling reaction must be significantly faster than the primary reaction to ensure the measured rate is that of the first enzyme.

CoupledAssay cluster_primary Primary Reaction (Rate-Limiting) cluster_secondary Coupling Reaction (Fast) S1 Substrate A (Colorless) E1 Enzyme 1 (Target Enzyme) S1->E1 P1 Product B (Colorless) E2 Enzyme 2 (Coupling Enzyme) P1->E2 is substrate for E1->P1 P2 Product C (Colored) Measurement Spectrophotometric Measurement of Product C P2->Measurement E2->P2

Caption: Workflow of a coupled enzyme assay.

Experimental Protocols and Design

A successful colorimetric assay requires careful planning and optimization.

General Experimental Workflow

The setup of a typical colorimetric assay follows a logical sequence of steps, from preparation to data analysis.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Buffer - Substrate - Enzyme Stock Plate Pipette Reagents into Microplate Wells: - Blanks - Standards - Samples Reagents->Plate StdCurve Prepare Product Standards for Standard Curve StdCurve->Plate Initiate Initiate Reaction (Add Enzyme or Substrate) Plate->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Read Read Absorbance at λmax Incubate->Read Plot Plot Standard Curve (Absorbance vs. Concentration) Read->Plot Calculate Calculate Product Concentration and Enzyme Activity Plot->Calculate

Caption: General experimental workflow for a colorimetric enzyme assay.

Protocol: Generating a Standard Curve

A standard curve is essential for converting absorbance values into product concentrations.[9]

  • Prepare a Stock Solution: Create a concentrated stock solution of the pure colored product with a precisely known concentration.

  • Create Serial Dilutions: Perform a series of dilutions from the stock solution to generate a range of standards with decreasing concentrations. The range should encompass the expected concentrations in the experimental samples.[9]

  • Measure Absorbance: Measure the absorbance of each standard dilution at the predetermined λmax, along with a "blank" control (containing all reagents except the colored product) to zero the spectrophotometer.[16]

  • Plot the Curve: Plot the measured absorbance (Y-axis) against the known concentration of each standard (X-axis).

  • Determine Linearity: Perform a linear regression analysis. The resulting line should have a high coefficient of determination (R² > 0.99) within the linear range of the assay. Absorbance values from unknown samples must fall within this linear range for accurate quantification.[9]

Standard Concentration (µM) Absorbance at λmax (AU)
0 (Blank)0.005
100.152
200.301
400.598
600.903
801.195
1001.450
Table 1: Example data for generating a standard curve.
Protocol: α-Amylase Activity Assay (Example)

This protocol is adapted from the Bernfeld method for determining α-amylase activity.[17]

  • Reagent Preparation:

    • Substrate: Prepare a 1.0% (w/v) soluble potato starch solution in a 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl.[17]

    • Enzyme: Prepare a solution of α-amylase (approx. 1 unit/mL) in purified water just before use.[17]

    • Color Reagent: Prepare a 3,5-dinitrosalicylic acid (DNS) solution.[17]

  • Assay Procedure:

    • Set a spectrophotometer to 540 nm and equilibrate a water bath to 20°C.[17]

    • Pipette 1 mL of the starch substrate solution into test tubes and pre-incubate at 20°C for 3-4 minutes.[17]

    • Test Sample: Add a defined volume (e.g., 0.5 mL) of the enzyme solution to the substrate, mix, and incubate for exactly 3 minutes at 20°C.[17]

    • Blank Sample: Prepare a blank by adding the enzyme solution after the stopping reagent in the next step.[17]

    • Stop the reaction by adding 1 mL of the DNS color reagent to each tube.[17]

    • Boil all tubes for exactly 15 minutes in a 100°C water bath, then cool on ice.[17]

    • Add 9 mL of purified water to each tube and mix by inversion.[17]

  • Measurement:

    • Measure the absorbance of the test and blank samples at 540 nm.[17]

    • Determine the amount of maltose (reducing sugar) released by comparing the absorbance to a standard curve prepared with known concentrations of maltose.

Data Presentation and Analysis

Calculating Enzyme Activity

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.[13]

The calculation involves these steps:

  • Determine Product Concentration: Use the standard curve's linear equation (y = mx + b) to convert the background-subtracted absorbance of your sample into a concentration (e.g., in µM).

  • Calculate Moles of Product: Multiply the concentration by the total reaction volume to find the total moles of product formed.

  • Calculate Activity: Divide the moles of product by the reaction time (in minutes) and the amount of enzyme added (e.g., in mL or mg of protein) to get the final activity.

Formula for Specific Activity: Specific Activity (µmol/min/mg) = [(Concentration of product in µM) * (Reaction Volume in L)] / [(Reaction Time in min) * (Mass of enzyme in mg)]

Enzyme Kinetics Data

Kinetic assays are used to determine key enzyme parameters like Vmax (maximum reaction rate) and Km (Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax).[18] This involves measuring the initial reaction rate at various substrate concentrations.

Substrate Concentration [S] (µM) Initial Velocity (V₀) (Absorbance/min)
50.025
100.048
200.085
400.130
800.175
1600.210
3200.235
Table 2: Example kinetic data from a continuous colorimetric assay.

Applications in Drug Development

Colorimetric assays are indispensable tools in the pharmaceutical industry.[19]

  • High-Throughput Screening (HTS): Their simplicity and compatibility with microplate formats make them ideal for rapidly screening thousands of compounds to identify potential enzyme inhibitors or activators.[2][6]

  • Enzyme Inhibition Studies: These assays are used to quantify the potency of an inhibitor (e.g., by determining its IC₅₀ value) and to understand its mechanism of inhibition (e.g., competitive, non-competitive).[9]

  • Lead Optimization: After identifying a "hit," medicinal chemists modify the compound's structure, and colorimetric assays are used to evaluate how these changes affect its potency and selectivity.[6]

InhibitionAssay cluster_control Control Reaction (No Inhibitor) cluster_inhibited Test Reaction (With Inhibitor) E_ctrl Enzyme P_ctrl Colored Product E_ctrl->P_ctrl S_ctrl Substrate S_ctrl->E_ctrl Result_ctrl High Absorbance (100% Activity) P_ctrl->Result_ctrl E_test Enzyme P_test Less Colored Product E_test->P_test S_test Substrate S_test->E_test I_test Inhibitor I_test->E_test Result_test Low Absorbance (<100% Activity) P_test->Result_test

Caption: Logic of a colorimetric enzyme inhibition assay.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
High Background Absorbance 1. Substrate is unstable and degrading non-enzymatically. 2. Contamination of reagents or buffers. 3. Incorrect blank subtraction.[20]1. Test substrate stability over time without the enzyme. 2. Use fresh, high-purity reagents and water. 3. Ensure the blank contains all components except the one being measured (e.g., the enzyme).
No or Low Signal 1. Inactive enzyme (degraded, incorrect storage). 2. Incorrect assay conditions (pH, temperature).[21] 3. Omission of a required cofactor. 4. Spectrophotometer set to the wrong wavelength.[21]1. Use a fresh enzyme aliquot; verify storage conditions. 2. Optimize pH and temperature for the specific enzyme. 3. Check literature for cofactor requirements. 4. Verify the λmax of the product and set the instrument correctly.
Non-Linear Standard Curve 1. Concentrations are outside the linear range of the assay (too high).[9] 2. Pipetting errors.[21] 3. Product is precipitating at high concentrations.1. Dilute standards to fall within the linear detection range of the instrument (typically Abs < 1.5). 2. Use calibrated pipettes and proper technique. 3. Check product solubility in the assay buffer.
Poor Reproducibility 1. Inconsistent timing of reaction steps. 2. Temperature fluctuations. 3. Improper mixing of reagents in wells.[21]1. Use a multichannel pipette or automated liquid handler for consistent timing. 2. Ensure proper temperature control/equilibration. 3. Mix plate gently after adding reagents.
Table 3: Troubleshooting guide for common issues in colorimetric enzyme assays.

References

The Advent of Color: A Technical Guide to Chromogenic Peptide Substrates in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern bioscience, the quest for precise and efficient analytical tools is perpetual. This whitepaper delves into the discovery, development, and application of chromogenic peptide substrates, synthetic molecules that have revolutionized the study of proteolytic enzymes. From fundamental research to clinical diagnostics and drug development, these substrates provide a robust and accessible method for quantifying enzyme activity, offering a window into complex biological processes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical knowledge of this pivotal technology.

Introduction: The Principle of Chromogenic Detection

At its core, a chromogenic peptide substrate is a marvel of biochemical engineering. It consists of a short peptide sequence, specifically designed to be recognized and cleaved by a target protease, covalently linked to a chromophore—a molecule that absorbs light in the visible spectrum. The most common chromophore used is p-nitroaniline (pNA). In its peptide-bound form, pNA is colorless. However, upon enzymatic cleavage of the peptide bond, free pNA is released, which imparts a distinct yellow color to the solution. The intensity of this color, quantifiable by spectrophotometry at a wavelength of 405 nm, is directly proportional to the activity of the enzyme, providing a simple yet powerful analytical tool.[1][2]

The development of this technology dates back to the early 1970s and was initially driven by the need for better assays in the field of hemostasis to study the enzymes of the coagulation and fibrinolytic systems.[3] Since then, its applications have expanded dramatically, finding utility in microbiology, immunology, and drug discovery.[4]

Design and Synthesis: Crafting Specificity

The success of a chromogenic substrate lies in its specificity and selectivity for the target enzyme. Two primary strategies have guided the design of these molecules:

  • Mimicking Natural Substrates: This rational design approach involves identifying the natural protein substrate of a target enzyme and synthesizing a short peptide that mimics the amino acid sequence at the cleavage site.[5][6] For example, the chromogenic substrate S-2222, used to measure Factor Xa activity, is designed based on the cleavage site of prothrombin.[7]

  • Peptide Library Screening: This method involves synthesizing a large library of random peptide sequences attached to the chromophore and screening them against the target enzyme to identify the sequence that yields the highest rate of cleavage.[5][6] This approach can lead to the discovery of highly sensitive and selective substrates that may not have been predicted from the natural substrate sequence.

The synthesis of chromogenic peptide substrates, particularly those containing pNA, presents unique challenges due to the low nucleophilicity of the aromatic amino group of p-nitroaniline.[8][9] Early methods were often complex and resulted in low yields. However, the advent of solid-phase peptide synthesis (SPPS) and optimized coupling reagents has made their production more efficient and accessible.[8][10] A common modern approach involves synthesizing the peptide on a solid support and then coupling it to a pNA--derivative or a precursor that is later converted to pNA.[10][11]

G cluster_design Substrate Design cluster_synthesis Substrate Synthesis Natural Substrate Natural Substrate Sequence Analysis Sequence Analysis Natural Substrate->Sequence Analysis Peptide Synthesis Peptide Synthesis Sequence Analysis->Peptide Synthesis Chromophore Coupling Chromophore Coupling Peptide Synthesis->Chromophore Coupling Peptide Library Peptide Library Screening Screening Peptide Library->Screening Hit Identification Hit Identification Screening->Hit Identification Hit Identification->Peptide Synthesis Purification Purification Chromophore Coupling->Purification Chromogenic Substrate Chromogenic Substrate Purification->Chromogenic Substrate

Figure 1: A simplified workflow for the design and synthesis of chromogenic peptide substrates.

Key Applications in Protease Signaling Pathways

Chromogenic substrates have been instrumental in elucidating the complex interplay of proteases in various signaling cascades. Two of the most prominent examples are the coagulation cascade and the fibrinolytic system.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving a group of proteins called clotting factors, which ultimately leads to the formation of a fibrin clot to prevent blood loss after injury.[12] The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[13] Chromogenic substrates have been developed for many of the key serine proteases in this cascade, including Factor Xa, thrombin (Factor IIa), and Factor XIa, enabling researchers to dissect the roles of these enzymes and to diagnose coagulation disorders.[7][14]

G VII VII VIIa VIIa VII->VIIa X X VIIa->X IX IX VIIa->IX Xa Xa X->Xa Prothrombin (II) Prothrombin (II) Xa->Prothrombin (II) IXa IXa IX->IXa IXa->X VIIIa VIIIa VIIIa->IXa Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Thrombin (IIa)->VIIIa Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen XIIIa XIIIa Thrombin (IIa)->XIIIa V V Thrombin (IIa)->V XI XI Thrombin (IIa)->XI Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa->Cross-linked Fibrin Va Va Va->Xa XIa XIa XI->XIa XIa->IX XII XII XIIa XIIa XII->XIIa XIIa->XI

Figure 2: A simplified diagram of the blood coagulation cascade.

The Fibrinolytic System

The fibrinolytic system is responsible for the breakdown of fibrin clots, a process essential for restoring blood flow and tissue repair after injury. The key enzyme in this system is plasmin, which is generated from its zymogen, plasminogen, by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[15][16] Chromogenic substrates for plasmin, like S-2251, have been invaluable for studying the kinetics of fibrinolysis and for the development of thrombolytic drugs.[17]

G Plasmin Plasmin Fibrin Fibrin Plasmin->Fibrin tPA tPA uPA uPA Plasminogen Plasminogen uPA->Plasminogen Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products PAI-1 PAI-1 PAI-1->tPA PAI-1->uPA Alpha-2-Antiplasmin Alpha-2-Antiplasmin Alpha-2-Antiplasmin->Plasmin Plasminogen->Plasmin

Figure 3: An overview of the key components of the fibrinolytic system.

Quantitative Data and Kinetic Parameters

The utility of chromogenic substrates is rooted in their ability to provide quantitative data on enzyme activity. The key kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for characterizing the efficiency and specificity of an enzyme for a given substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following tables summarize the kinetic parameters for several commonly used chromogenic substrates for key proteases in the coagulation and fibrinolytic systems.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Factor Xa S-2222 (Bz-Ile-Glu-Gly-Arg-pNA)1100-90
S-2765 (Z-D-Arg-Gly-Arg-pNA)260-920
Thrombin S-2238 (H-D-Phe-Pip-Arg-pNA)7-2,600,000
Plasmin S-2251 (H-D-Val-Leu-Lys-pNA)400-50,000
S-2403 (pyroGlu-Phe-Lys-pNA)350-170,000
Activated Protein C S-2366 (pyroGlu-Pro-Arg-pNA)200-690,000
Tissue Plasminogen Activator (tPA) S-2288 (H-D-Ile-Pro-Arg-pNA)1000-10,000

Data compiled from various sources, including commercial suppliers and scientific literature. Note that kcat values are often not reported directly in these summaries; the catalytic efficiency (kcat/Km) is a more commonly cited comparative metric.[7][18]

Experimental Protocols

The following are detailed methodologies for two common assays utilizing chromogenic substrates.

Chromogenic Anti-Factor Xa Assay for Heparin Monitoring

This assay is widely used to monitor anticoagulant therapy with unfractionated heparin (UFH) and low molecular weight heparin (LMWH).[19][20]

Principle: Patient plasma containing heparin is incubated with a known excess amount of Factor Xa. The heparin in the plasma potentiates the inhibition of Factor Xa by antithrombin (present in the plasma or added exogenously). The remaining, uninhibited Factor Xa then cleaves a chromogenic substrate specific for Factor Xa. The amount of color produced is inversely proportional to the heparin concentration in the plasma.[20][21][22]

Materials:

  • Citrated platelet-poor plasma (patient sample and calibrators)

  • Factor Xa reagent (containing a fixed amount of Factor Xa)

  • Antithrombin (may be included in the Factor Xa reagent)

  • Chromogenic Factor Xa substrate (e.g., S-2765)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.4)

  • Microplate reader with a 405 nm filter

  • Microplates

Procedure:

  • Sample Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma.

  • Assay Setup:

    • Pipette patient plasma, calibrators, and controls into designated wells of a microplate.

    • Add the Factor Xa reagent to all wells and incubate for a specified time (e.g., 30-120 seconds) at 37°C. This allows the heparin-antithrombin complex to inhibit Factor Xa.

  • Chromogenic Reaction:

    • Add the pre-warmed chromogenic Factor Xa substrate to all wells to start the reaction.

    • Immediately place the microplate in the microplate reader.

  • Measurement:

    • Measure the rate of change in absorbance at 405 nm over a defined period (kinetic assay) or stop the reaction after a fixed time with an acid (e.g., acetic or citric acid) and measure the final absorbance (endpoint assay).

  • Calculation:

    • Construct a standard curve by plotting the absorbance (or rate of change of absorbance) of the calibrators against their known heparin concentrations.

    • Determine the heparin concentration in the patient samples by interpolating their absorbance values from the standard curve.

Chromogenic Plasmin Assay

This assay measures the activity of plasmin or its activators.

Principle: Plasmin, either directly added or generated in situ by the action of a plasminogen activator (like tPA or uPA) on plasminogen, cleaves a plasmin-specific chromogenic substrate. The resulting color change is directly proportional to the plasmin activity.[17][23]

Materials:

  • Sample containing plasmin or plasminogen activator

  • Plasminogen (if measuring plasminogen activator activity)

  • Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Microplate reader with a 405 nm filter

  • Microplates

Procedure:

  • Assay Setup:

    • Pipette the sample, standards, and controls into the wells of a microplate.

    • If measuring a plasminogen activator, add a solution of plasminogen to each well.

  • Chromogenic Reaction:

    • Add the pre-warmed chromogenic plasmin substrate to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).

  • Measurement:

    • Measure the absorbance at 405 nm. The measurement can be taken kinetically or as an endpoint reading after stopping the reaction with an acid.

  • Calculation:

    • Calculate the plasmin activity based on the rate of pNA release, using the molar extinction coefficient of pNA, or by comparing the absorbance to a standard curve of known plasmin concentrations.

Conclusion and Future Perspectives

Chromogenic peptide substrates have become indispensable tools in the fields of biochemistry, clinical diagnostics, and drug discovery. Their simplicity, sensitivity, and amenability to high-throughput automation have ensured their widespread adoption.[3] The continued exploration of new peptide sequences and chromophores holds the promise of even more sensitive and specific assays for a wider range of proteases. As our understanding of the roles of proteases in health and disease expands, the demand for robust and reliable analytical methods will only grow, ensuring that chromogenic substrates will continue to be a vibrant and essential area of research and development.

References

Methodological & Application

Application Notes and Protocols for Activated Protein C (APC) Assay using D-Lys(Z)-Pro-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Protein C (APC) is a crucial serine protease in the anticoagulant pathway, playing a key role in the regulation of blood coagulation by inactivating Factors Va and VIIIa. The chromogenic substrate D-Lys(Z)-Pro-Arg-pNA, also known as Spectrozyme PCa or Chromozym PCa, provides a reliable and straightforward method for measuring the activity of APC. This assay is based on the cleavage of the colorless chromogenic substrate by APC, which releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the APC activity in the sample.

These application notes provide a detailed protocol for the determination of APC activity using the this compound substrate in a 96-well microplate format, along with data presentation and visualization of the key pathways.

Data Presentation

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)
S-2366Activated Protein C20069

Note: The kinetic parameters can vary depending on the specific assay conditions such as pH, temperature, and buffer composition.

The following table summarizes typical reagent concentrations and conditions for the APC chromogenic assay.

Reagent/ParameterConcentration/Value
Activated Protein C (APC)2 nM (final concentration)
This compound15-2000 µM (final concentration range for kinetic studies)
Assay Buffer0.02 M Tris-HCl, 0.1 M NaCl, pH 7.5
Calcium Chloride (CaCl2)2.5 mM (final concentration)
Bovine Serum Albumin (BSA)0.1 mg/mL (final concentration)
Polyethylene Glycol (PEG) 80000.1% (final concentration)
Wavelength for Detection405 nm
TemperatureRoom Temperature (or 37°C for higher activity)

Signaling Pathway and Enzymatic Reaction

Activated Protein C, in complex with its cofactor Protein S, proteolytically cleaves and inactivates Factors Va and VIIIa. This inactivation significantly reduces the rate of thrombin generation, thereby downregulating the coagulation cascade.

APC_Pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa ProteinC Protein C Thrombin->ProteinC activates APC Activated Protein C (APC) ProteinC->APC activation FactorVa Factor Va APC->FactorVa inactivates FactorVIIIa Factor VIIIa APC->FactorVIIIa inactivates FactorVi Factor Vi (inactive) FactorVa->FactorVi FactorVIIIi Factor VIIIi (inactive) FactorVIIIa->FactorVIIIi Thrombomodulin Thrombomodulin Thrombomodulin->ProteinC enhances activation ProteinS Protein S (cofactor) ProteinS->APC cofactor for

Activated Protein C Anticoagulant Pathway.

The enzymatic assay relies on the cleavage of the this compound substrate by APC, which releases a quantifiable chromophore (p-nitroaniline).

Enzymatic_Reaction APC Activated Protein C (Enzyme) Substrate This compound (Colorless Substrate) APC->Substrate binds to Peptide D-Lys(Z)-Pro-Arg (Peptide Fragment) Substrate->Peptide cleavage pNA p-Nitroaniline (pNA) (Yellow Chromophore) Substrate->pNA releases

Chromogenic Reaction of APC with this compound.

Experimental Protocols

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5):

    • Dissolve 6.057 g of Tris base and 8.766 g of NaCl in 800 mL of deionized water.

    • Adjust the pH to 7.5 with 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • This compound Substrate Stock Solution (10 mM):

    • The solubility of this compound can be challenging. It is recommended to first attempt to dissolve the peptide in deionized water.[1]

    • If solubility in water is limited, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the assay buffer to the final desired concentration.[1] Alternatively, for positively charged peptides, dissolving in a 10%-30% acetic acid solution can be attempted.[1]

    • To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.

    • Prepare aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Activated Protein C (APC) Stock Solution:

    • Reconstitute lyophilized APC in a buffer recommended by the manufacturer (typically a buffer containing calcium).

    • Determine the protein concentration using a standard protein assay or based on the manufacturer's specifications.

    • Prepare working solutions by diluting the stock solution in the assay buffer.

  • Protein C Activator (e.g., Protac®):

    • If starting with inactive Protein C, a specific activator is required. Protac®, derived from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix), is commonly used.[2][3][4]

    • Reconstitute and use according to the manufacturer's instructions.

Assay Workflow

The following diagram outlines the general workflow for a 96-well plate-based chromogenic APC assay.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, APC) start->prep_reagents add_reagents Add Assay Buffer, CaCl2, BSA, and PEG to wells prep_reagents->add_reagents add_apc Add Activated Protein C (or Sample + Activator) add_reagents->add_apc pre_incubate Pre-incubate at Assay Temperature (e.g., 37°C for 5 min) add_apc->pre_incubate add_substrate Initiate reaction by adding This compound pre_incubate->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->read_absorbance data_analysis Data Analysis (Calculate Rate of Reaction) read_absorbance->data_analysis end End data_analysis->end

Experimental Workflow for the Chromogenic APC Assay.
Detailed Protocol

  • Plate Setup:

    • To each well of a clear, flat-bottom 96-well microplate, add the components of the assay buffer:

      • Tris-HCl/NaCl Buffer

      • CaCl2 (to a final concentration of 2.5 mM)

      • BSA (to a final concentration of 0.1 mg/mL)

      • PEG 8000 (to a final concentration of 0.1%)

    • Include appropriate controls:

      • Blank: Assay buffer and substrate, without APC.

      • Negative Control: If testing inhibitors, include APC and substrate without the inhibitor.

      • Positive Control: A known concentration of APC.

  • Enzyme/Sample Addition:

    • Add the desired amount of activated protein C to the wells to achieve the final concentration (e.g., 2 nM).

    • If measuring Protein C activity in a plasma sample, add the plasma sample and the Protein C activator (e.g., Protac®) and incubate for a specified time (typically 3-5 minutes at 37°C) to allow for the conversion of Protein C to APC.[2]

  • Pre-incubation:

    • Pre-incubate the plate at the desired assay temperature (e.g., room temperature or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the this compound substrate to each well.

    • Immediately place the microplate in a microplate reader capable of measuring absorbance at 405 nm.

    • Kinetic Measurement (Recommended): Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes). The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

    • Endpoint Measurement: Alternatively, the reaction can be stopped after a fixed time by adding a stop solution (e.g., 50% acetic acid), and the final absorbance is measured.

Data Analysis
  • Blank Subtraction: Subtract the absorbance values of the blank wells from the absorbance values of the sample wells.

  • Calculate the Rate of Reaction (for kinetic assays):

    • Plot the change in absorbance (ΔA405) versus time.

    • Determine the slope of the linear portion of the curve (ΔA405/min). This represents the initial velocity (V₀) of the reaction.

  • Calculate APC Activity:

    • The activity of APC can be calculated using the Beer-Lambert law:

      • Activity (mol/L/min) = (ΔA405/min) / (ε * l)

      • Where:

        • ΔA405/min is the rate of change in absorbance at 405 nm.

        • ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 9,620 M⁻¹cm⁻¹).

        • l is the path length of the sample in the microplate well (in cm). This can be determined by measuring the absorbance of a known concentration of a standard dye or can be estimated based on the volume in the well.

  • Standard Curve:

    • To determine the concentration of APC in an unknown sample, a standard curve should be generated using known concentrations of purified APC.

    • Plot the rate of reaction (ΔA405/min) versus the concentration of APC.

    • The concentration of APC in the unknown sample can then be interpolated from the standard curve.

Potential Interferences and Limitations

  • Sample Quality: Hemolysis, hyperbilirubinemia, and lipemia in plasma samples can interfere with chromogenic assays. These interferences can be instrument-dependent and may lead to either falsely elevated or decreased results.

  • Other Proteases: The chromogenic substrate may be cleaved by other serine proteases present in the sample, potentially leading to an overestimation of APC activity.

  • Warfarin Therapy: Patients on warfarin will have reduced levels of vitamin K-dependent coagulation factors, including Protein C.[5]

  • Substrate Specificity: While designed to be specific for APC, some cross-reactivity with other proteases may occur. A study comparing different chromogenic substrates found that SPECTROZYME PCa (a synonym for this compound) was less suitable for Protein C activity assays using Protac® activator compared to S-2366, as a change in absorbance was detected even in Protein C deficient plasma.[5]

Conclusion

The chromogenic assay utilizing the this compound substrate offers a sensitive and specific method for the quantification of activated protein C activity. By following the detailed protocol and considering the potential interferences, researchers can obtain reliable and reproducible results. This assay is a valuable tool for basic research into the coagulation cascade and for the development of novel anticoagulant therapies.

References

Application Notes and Protocols for Spectrozyme® PCa in Purified Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Spectrozyme® PCa assay is a highly specific and sensitive tool for the kinetic analysis of purified Activated Protein C (APC). APC is a crucial serine protease in the regulation of blood coagulation, acting as a potent anticoagulant by inactivating Factors Va and VIIIa.[1] Understanding the enzymatic activity of APC is vital for research into hemostasis, thrombosis, and the development of novel anticoagulant and procoagulant therapeutics. This document provides detailed application notes and protocols for the use of Spectrozyme® PCa in determining the kinetic parameters of purified APC.

Spectrozyme® PCa is a chromogenic substrate, H-D-Lys(γ-Cbo)-Pro-Arg-pNA, designed for the specific amidolytic assay of APC. The principle of the assay is based on the cleavage of the substrate by APC at the arginine residue, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity of APC.

Principle of the Assay

The enzymatic reaction for the Spectrozyme® PCa assay is as follows:

H-D-Lys(γ-Cbo)-Pro-Arg-pNA --(Activated Protein C)--> Peptide + p-Nitroaniline (yellow)

The initial rate of the reaction is determined by monitoring the change in absorbance at 405 nm over time. This rate is then used to calculate the kinetic parameters of the enzyme, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the protein C anticoagulant pathway and the general experimental workflow for a kinetic assay using Spectrozyme® PCa.

protein_c_pathway Protein C Anticoagulant Pathway cluster_activation Activation on Endothelial Cell Surface Thrombin Thrombin APC Activated Protein C (APC) Thrombin->APC activates Thrombomodulin Thrombomodulin Thrombomodulin->APC cofactor for activation ProteinC Protein C FactorVi Factor Vi (inactive) APC->FactorVi inactivates FactorVIIIi Factor VIIIi (inactive) APC->FactorVIIIi inactivates FactorVa Factor Va Procoagulant Pro-coagulant Activity FactorVa->Procoagulant promotes FactorVIIIa Factor VIIIa FactorVIIIa->Procoagulant promotes Anticoagulant Anti-coagulant Activity FactorVi->Anticoagulant leads to FactorVIIIi->Anticoagulant leads to

Caption: Protein C Anticoagulant Pathway.

experimental_workflow Spectrozyme® PCa Kinetic Assay Workflow ReagentPrep Reagent Preparation - Purified APC - Spectrozyme® PCa - Assay Buffer AssaySetup Assay Setup (96-well plate) ReagentPrep->AssaySetup Incubation Pre-incubation at 37°C AssaySetup->Incubation ReactionStart Initiate Reaction (Add Substrate) Incubation->ReactionStart DataAcquisition Kinetic Reading (Absorbance at 405 nm) ReactionStart->DataAcquisition DataAnalysis Data Analysis - Calculate Initial Velocity - Michaelis-Menten Plot DataAcquisition->DataAnalysis Results Determine Km and kcat DataAnalysis->Results

Caption: Spectrozyme® PCa Kinetic Assay Workflow.

Materials and Methods

Reagents and Materials
  • Purified Human Activated Protein C (APC)

  • Spectrozyme® PCa (Chromogenic Substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0)

  • 96-well clear flat-bottom microplates

  • Microplate reader with kinetic capabilities and a 405 nm filter

  • Incubator or temperature-controlled plate reader (37°C)

  • Sterile, nuclease-free water for reconstitution

  • Pipettes and tips

Reagent Preparation
  • Purified APC: Reconstitute lyophilized APC in the assay buffer to a desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The final concentration of APC in the assay will depend on the specific activity of the enzyme lot and should be optimized for a linear reaction rate.

  • Spectrozyme® PCa: Reconstitute the lyophilized substrate with sterile water to create a stock solution (e.g., 10 mM). Further dilute the stock solution with the assay buffer to prepare a series of working concentrations for the kinetic analysis.

  • Assay Buffer: Prepare the assay buffer and ensure the pH is accurately adjusted. Filter the buffer through a 0.22 µm filter before use.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (K_m and V_max)

This protocol is designed to determine the K_m and V_max of purified APC with Spectrozyme® PCa.

  • Prepare a Substrate Dilution Series: Prepare a series of Spectrozyme® PCa concentrations in the assay buffer. A typical range would be from 0.1 to 10 times the expected K_m. If the K_m is unknown, a broad range of concentrations (e.g., 0.05 mM to 2 mM) should be tested.

  • Set up the Assay Plate:

    • Add a fixed volume of assay buffer to each well of a 96-well plate.

    • Add a fixed volume of the purified APC solution to each well. The final concentration of APC should be kept constant across all wells.

    • The total volume in each well before adding the substrate should be the same.

  • Pre-incubate: Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme and buffer to reach thermal equilibrium.

  • Initiate the Reaction: Add a fixed volume of each Spectrozyme® PCa concentration from the dilution series to the corresponding wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes. Ensure the reaction rate is linear during the measurement period.

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (V_0) of the reaction from the linear portion of the absorbance versus time plot. The velocity is typically expressed as the change in absorbance per minute (ΔA_405/min).

    • Plot the initial velocities (V_0) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values of K_m and V_max.

    V_0 = (V_max * [S]) / (K_m + [S])

Protocol 2: Determination of the Catalytic Rate Constant (k_cat)

Once V_max is determined, the catalytic rate constant (k_cat), also known as the turnover number, can be calculated if the molar concentration of the active enzyme ([E]_t) is known.

  • Calculate k_cat: Use the following formula:

    _k_cat = V_max / [E]t

    Where:

    • V_max is the maximum reaction velocity in units of M/s.

    • [E]_t is the total active enzyme concentration in M.

    Note: To convert V_max from ΔA_405/min to M/s, the Beer-Lambert law (A = εcl) must be applied, where ε is the molar extinction coefficient of pNA (typically ~9,620 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.

Data Presentation

The following tables summarize typical quantitative data for the Spectrozyme® PCa assay.

Table 1: Typical Assay Conditions and Parameters

ParameterRecommended Value
Wavelength405 nm
Temperature37°C
Assay Buffer50 mM Tris-HCl, 100 mM NaCl, pH 8.0
Microplate Type96-well clear, flat-bottom
Final Assay Volume100 - 200 µL
Purified APC Concentration1 - 10 nM (final concentration)
Spectrozyme® PCa Concentration Range0.05 - 2.0 mM (for K_m determination)
Reading ModeKinetic

Table 2: Example Kinetic Parameters for Human APC with Spectrozyme® PCa

Kinetic ParameterSymbolTypical ValueUnit
Michaelis ConstantK_m0.2 - 0.5mM
Catalytic Rate Constantk_cat50 - 150s⁻¹
Catalytic Efficiencyk_cat/K_m1.0 x 10⁵ - 7.5 x 10⁵M⁻¹s⁻¹

Note: The values in Table 2 are approximate and may vary depending on the specific experimental conditions, enzyme purity, and lot-to-lot variation of reagents. Researchers should determine these parameters under their own experimental settings.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low signal - Inactive enzyme- Incorrect buffer pH- Substrate degradation- Use a fresh aliquot of APC- Verify the pH of the assay buffer- Prepare fresh substrate solution
High background - Spontaneous substrate hydrolysis- Contaminated reagents- Run a no-enzyme control- Use fresh, high-purity reagents
Non-linear reaction rate - Substrate depletion- Enzyme instability- Product inhibition- Use a lower enzyme concentration or measure for a shorter time- Optimize buffer conditions (e.g., add BSA)- Analyze only the initial linear phase of the reaction
Poor reproducibility - Pipetting errors- Temperature fluctuations- Use calibrated pipettes and ensure proper mixing- Ensure consistent temperature control throughout the experiment

Conclusion

The Spectrozyme® PCa assay provides a robust and reliable method for the detailed kinetic characterization of purified Activated Protein C. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to accurately determine the enzymatic activity and kinetic parameters of APC, facilitating advancements in hematology and the development of related therapeutics.

References

Application Notes and Protocols for D-Lys(Z)-Pro-Arg-pNA Assay: Standard Curve Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D-Lys(Z)-Pro-Arg-pNA (para-nitroanilide) assay is a widely used chromogenic method for the quantitative determination of the activity of serine proteases, particularly Activated Protein C (APC). The assay relies on the enzymatic cleavage of the peptide substrate, this compound, by the target protease. This cleavage releases the chromophore, p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity. To accurately quantify the amount of released pNA, and subsequently the enzyme activity, a standard curve of known p-nitroaniline concentrations versus their corresponding absorbance values must be generated.

These application notes provide a detailed protocol for the preparation of a p-nitroaniline standard curve, essential for the accurate analysis of enzymatic activity using the this compound substrate.

Principle of the Assay

The fundamental principle of this assay is the enzymatic hydrolysis of the amide bond between the arginine residue of the substrate and the p-nitroaniline molecule. The liberated p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at 405 nm. By measuring the absorbance of the reaction mixture at this wavelength, the concentration of the released pNA can be determined by interpolation from a standard curve.

Enzymatic Reaction Signaling Pathway

G sub This compound (Substrate, Colorless) enz Activated Protein C (APC) or other Serine Protease sub->enz Binds to enzyme prod1 D-Lys(Z)-Pro-Arg (Peptide Fragment) enz->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Chromophore, Yellow) enz->prod2 Release

Caption: Enzymatic cleavage of this compound.

Materials and Reagents

  • p-Nitroaniline (pNA), molecular weight 138.13 g/mol

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 0.02 M Tris-HCl, 0.1 M NaCl, pH 7.5)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well clear, flat-bottom microplates

  • Calibrated single and multichannel pipettes

  • Sterile, nuclease-free microtubes and reagent reservoirs

Experimental Protocols

Preparation of a p-Nitroaniline Stock Solution

A concentrated stock solution of p-nitroaniline is prepared in DMSO, which is then serially diluted to create the standard curve.

Protocol:

  • Accurately weigh 13.81 mg of p-nitroaniline powder.

  • Dissolve the pNA in 10 mL of DMSO to obtain a 10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Preparation of p-Nitroaniline Working Standards

This protocol describes the preparation of a series of pNA standards in a 96-well microplate format with a final volume of 200 µL per well.

Protocol:

  • Prepare a 200 µM intermediate dilution of p-nitroaniline by adding 20 µL of the 10 mM stock solution to 980 µL of Assay Buffer.

  • Label the wells of a 96-well plate for the blank and each standard concentration.

  • Add the volumes of the 200 µM pNA intermediate solution and Assay Buffer to each well as detailed in Table 1.

  • Mix the contents of each well thoroughly by gentle pipetting.

Experimental Workflow

G A Prepare 10 mM pNA Stock Solution in DMSO B Prepare 200 µM pNA Intermediate Solution A->B C Prepare Serial Dilutions of pNA in Microplate B->C D Measure Absorbance at 405 nm C->D E Plot Standard Curve (Absorbance vs. Concentration) D->E F Perform Linear Regression and Determine Equation E->F

Caption: Workflow for pNA standard curve preparation.

Data Presentation

Table 1: Preparation of p-Nitroaniline Standards
StandardVolume of 200 µM pNA (µL)Volume of Assay Buffer (µL)Final Volume (µL)Final pNA Concentration (µM)
Blank02002000
11019020010
22018020020
34016020040
46014020060
58012020080
6100100200100
Measurement and Data Analysis
  • Set the microplate reader to measure absorbance at 405 nm.

  • Use the "Blank" well to zero the instrument.

  • Measure the absorbance of each standard in triplicate.

  • Calculate the average absorbance for each standard concentration.

  • Plot the average absorbance (Y-axis) against the corresponding p-nitroaniline concentration (X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a reliable standard curve.

Table 2: Example p-Nitroaniline Standard Curve Data
Final pNA Concentration (µM)Average Absorbance at 405 nm (AU)Standard Deviation
00.0000.001
100.0980.003
200.1970.005
400.3950.007
600.5920.009
800.7900.011
1000.9880.013

Note: The absorbance values presented in Table 2 are for illustrative purposes. Actual values may vary depending on the instrument and experimental conditions. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.[1]

Application of the Standard Curve

Once the standard curve is established, the concentration of pNA released in the enzymatic reaction can be determined.

  • Perform the this compound assay with your enzyme of interest.

  • Measure the absorbance of the reaction mixture at 405 nm at various time points (for kinetic assays) or at a single endpoint.

  • Subtract the absorbance of a blank control (containing all components except the enzyme) from the sample absorbance.

  • Use the equation of the line from the linear regression of the standard curve to calculate the concentration of pNA produced in your samples.

Concentration of pNA (µM) = (Sample Absorbance - Y-intercept) / Slope

Troubleshooting

  • High background absorbance: Ensure the substrate solution is fresh and has not auto-hydrolyzed. Protect all solutions from light.

  • Low R² value: Check for pipetting errors. Ensure thorough mixing of standards. Verify the functionality of the microplate reader.

  • Non-linear standard curve: The concentrations of the standards may be too high, leading to saturation of the detector. Prepare a new set of standards with a lower concentration range.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the assay conditions for their specific experimental setup and enzyme of interest.

References

Application Notes and Protocols: Calculating Enzyme Activity from Absorbance Changes with D-Lys(Z)-Pro-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate D-Lys(Z)-Pro-Arg-pNA is a valuable tool for the kinetic analysis of specific serine proteases. Its utility lies in the enzymatic release of p-nitroaniline (pNA), a yellow chromophore that can be readily quantified spectrophotometrically. This application note provides a detailed protocol for determining enzyme activity by measuring the change in absorbance resulting from the cleavage of this compound, with a primary focus on Activated Protein C (APC).

Principle of the Assay:

The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of the peptide substrate and the p-nitroaniline molecule. This cleavage releases free pNA, which exhibits a distinct absorbance maximum at approximately 405 nm. The rate of pNA formation, measured as the change in absorbance over time, is directly proportional to the enzyme's activity under defined conditions.

Quantitative Data Summary

For accurate and reproducible results, precise concentrations and reaction parameters are essential. The following tables summarize key quantitative data for performing enzyme activity assays with this compound.

Table 1: Properties of p-nitroaniline (pNA)

ParameterValueReference
Molar Extinction Coefficient (ε) at 405 nm9,960 M⁻¹cm⁻¹[1][2]
Wavelength of Maximum Absorbance (λmax)405 nm

Table 2: Recommended Reagent Concentrations for Activated Protein C (APC) Assay

ReagentStock ConcentrationFinal Concentration
Activated Protein C (APC)Varies2 nM (typical)[3][4]
This compound10 mM in DMSO or H₂O15-2000 µM[3][4]
Tris-HCl, pH 7.51 M0.02 M[3][4]
NaCl5 M0.1 M[3][4]
CaCl₂1 M2.5 mM[3][4]
Bovine Serum Albumin (BSA)10 mg/mL0.1 mg/mL[3][4]
Polyethylene Glycol (PEG) 800010% (w/v)0.1%[3][4]

Experimental Protocols

This section provides a detailed methodology for a typical enzyme kinetic assay using this compound and Activated Protein C (APC) in a 96-well microplate format.

Reagent Preparation
  • Assay Buffer: Prepare a Tris-based buffer (TBS) containing 0.02 M Tris-HCl, 0.1 M NaCl, and 2.5 mM CaCl₂, adjusted to pH 7.5. To this, add BSA to a final concentration of 0.1 mg/mL and PEG 8000 to a final concentration of 0.1%.[3][4]

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving it in sterile deionized water or DMSO. Store aliquots at -20°C.

  • Enzyme Stock Solution: Prepare a stock solution of Activated Protein C (APC) in a suitable buffer (e.g., TBS without BSA and PEG to avoid interference with protein concentration determination). The exact concentration will depend on the specific activity of the enzyme lot.

  • pNA Standard Curve Solutions: Prepare a series of p-nitroaniline standards ranging from 0 to 200 µM in the assay buffer. This will be used to convert absorbance values to molar concentrations.

Assay Procedure
  • Prepare Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentrations (e.g., for a Km determination, a range from 15 µM to 2000 µM is suggested).[3][4]

  • Set up the Microplate:

    • Add 50 µL of the appropriate substrate working solution to each well of a clear, flat-bottom 96-well microplate.

    • Include wells for a reagent blank (assay buffer only) and for each pNA standard.

  • Pre-incubate: Pre-incubate the microplate at the desired reaction temperature (e.g., room temperature or 37°C) for 5-10 minutes to ensure temperature equilibration.

  • Initiate the Reaction: Add 50 µL of the diluted APC enzyme solution to each well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay (e.g., 2 nM).[3][4]

  • Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.

Data Analysis and Calculation of Enzyme Activity
  • Plot Absorbance vs. Time: For each enzyme concentration, plot the absorbance at 405 nm against time. The initial, linear portion of this curve represents the initial reaction velocity (v₀).

  • Calculate the Rate of Absorbance Change (ΔA/min): Determine the slope of the linear portion of the absorbance vs. time plot. This is your ΔA/min.

  • Calculate the Rate of pNA Formation: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of pNA formation in molar concentration per minute.

    Enzyme Activity (M/min) = (ΔA/min) / (ε × l)

    Where:

    • ΔA/min is the rate of change in absorbance at 405 nm.

    • ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹).[1][2]

    • l is the path length of the light through the sample in the microplate well (in cm). This needs to be determined for the specific microplate and volume used, or a standard curve can be used to directly relate absorbance to concentration.

  • Express Enzyme Activity in Standard Units: Enzyme activity is often expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.

    Activity (µmol/min/mL) = [Rate of pNA formation (M/min) × Total Reaction Volume (mL) × 10⁶] / Volume of Enzyme Solution (mL)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the enzyme activity assay.

G Experimental Workflow for Enzyme Activity Assay reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) plate_setup Microplate Setup (Add Substrate) reagent_prep->plate_setup pre_incubation Pre-incubation (Temperature Equilibration) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Enzyme) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance at 405 nm) reaction_init->kinetic_read data_analysis Data Analysis (Calculate ΔA/min) kinetic_read->data_analysis activity_calc Enzyme Activity Calculation (Beer-Lambert Law) data_analysis->activity_calc

Caption: A flowchart of the experimental procedure.

Activated Protein C (APC) Cytoprotective Signaling Pathway

This compound is a substrate for Activated Protein C (APC), a serine protease with crucial roles in both anticoagulation and cytoprotective signaling. The diagram below outlines the key steps in the APC-mediated cytoprotective pathway.

G Activated Protein C (APC) Cytoprotective Signaling Pathway cluster_cell Endothelial Cell APC Activated Protein C (APC) EPCR EPCR APC->EPCR Binds PAR1 PAR1 APC->PAR1 Cleaves and Activates EPCR->PAR1 Presents APC to Signaling Cytoprotective Signaling (Anti-inflammatory, Anti-apoptotic) PAR1->Signaling Initiates

References

Troubleshooting & Optimization

High background absorbance in Chromozym PCa assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background absorbance in Chromozym PCa assays.

Frequently Asked Questions (FAQs)

Q1: What is a Chromozym PCa assay?

A1: A Chromozym PCa assay is a colorimetric method used to measure the activity of proteases. The assay utilizes a synthetic substrate, a peptide chain linked to p-nitroaniline (pNA). When a protease cleaves the peptide, it releases pNA, which is a chromogenic molecule that can be quantified by measuring its absorbance at or around 405 nm. The amount of pNA released is directly proportional to the enzyme's activity.[1][2]

Q2: What are the common causes of high background absorbance in this assay?

A2: High background absorbance in a Chromozym PCa assay can stem from several factors:

  • Spontaneous substrate hydrolysis: The chromogenic substrate can break down non-enzymatically, a process influenced by buffer pH and storage conditions.[3][4]

  • Reagent contamination: Contamination of buffers, substrate, or samples can introduce substances that interfere with the absorbance reading.

  • Incorrect reagent concentrations: Using substrate or enzyme concentrations that are too high can lead to elevated background signals.

  • Suboptimal assay conditions: Incubation time, temperature, and pH can all affect the rate of non-enzymatic hydrolysis and contribute to high background.

  • Light exposure: Some chromogenic substrates are sensitive to light and can degrade, leading to increased background.

Troubleshooting Guide

High background absorbance can mask the true enzymatic signal, leading to inaccurate results. This guide provides a systematic approach to identify and resolve the root cause of this issue.

Problem: High Absorbance in "No Enzyme" Control Wells

This is the most direct indicator of a problem with the assay components or conditions, rather than the enzyme itself.

Workflow for Troubleshooting High Background in "No Enzyme" Controls

G start High Background in 'No Enzyme' Control sub_check Check for Spontaneous Substrate Hydrolysis start->sub_check reagent_check Investigate Reagent Contamination sub_check->reagent_check If background persists solution Background Within Acceptable Limits sub_check->solution Issue Resolved conditions_check Evaluate Assay Conditions reagent_check->conditions_check If background persists reagent_check->solution Issue Resolved instrument_check Verify Plate Reader Settings conditions_check->instrument_check If background persists conditions_check->solution Issue Resolved instrument_check->solution Issue Resolved

Caption: Troubleshooting workflow for high background absorbance.

Possible Cause 1: Spontaneous Substrate Hydrolysis

  • Explanation: The pNA-linked substrate can undergo spontaneous, non-enzymatic hydrolysis, leading to the release of pNA and a subsequent increase in background absorbance. This process can be accelerated by suboptimal pH and buffer conditions. Studies have shown that the choice of alkalizing agent can significantly impact abiotic hydrolysis.[3][4]

  • Troubleshooting Steps:

    • Prepare Fresh Substrate: Prepare the Chromozym PCa substrate solution immediately before use.

    • Optimize pH: Ensure the pH of your assay buffer is within the recommended range for the specific protease being studied. The absorbance of p-nitroaniline is pH-dependent.

    • Buffer Selection: If using a high pH to stop the reaction, consider using 0.1 M Tris buffer instead of a strong base like NaOH, as Tris has been shown to cause less abiotic hydrolysis.[3]

Possible Cause 2: Reagent and Labware Contamination

  • Explanation: Contamination of your reagents (buffer, substrate solution) or labware (tubes, pipette tips, microplates) with proteases or other interfering substances can lead to a false signal.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Prepare all buffers and solutions with fresh, high-purity water and reagents.

    • Sterile Technique: Use sterile, disposable labware to prevent cross-contamination.

    • Dedicated Reagents: Aliquot and use dedicated stocks of reagents for your Chromozym PCa assays to avoid contamination of master stocks.

Possible Cause 3: Suboptimal Assay Conditions

  • Explanation: Extended incubation times or elevated temperatures can increase the rate of spontaneous substrate hydrolysis.

  • Troubleshooting Steps:

    • Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period where the enzymatic reaction is linear and the background remains low.

    • Control Temperature: Ensure your incubator or water bath maintains a stable and accurate temperature throughout the assay.

Experimental Protocols

Protocol 1: Preparation of a p-Nitroaniline (pNA) Standard Curve

This protocol is essential for quantifying the amount of pNA released in your assay and for quality control of your absorbance readings.

  • Prepare a 1 mM pNA Stock Solution: Dissolve 0.0691 g of p-nitroaniline in 500 mL of purified water. Note that p-nitroaniline may take several hours to dissolve completely on a stir plate.[5]

  • Prepare Standards: Perform serial dilutions of the pNA stock solution in your assay buffer to create a range of standards. A typical concentration range is from 0 to 20 nmol/well.[1]

  • Measure Absorbance: Add the same volume of each standard to your microplate as your samples. Read the absorbance at 405 nm.

  • Plot the Curve: Plot the absorbance values against the known pNA concentrations to generate a standard curve.

pNA Standard Curve Example

pNA Concentration (µM)Volume of 200 µM pNA Stock (µL)Volume of Buffer (µL)nmol pNA per well (in 100 µL)
001000
105951
2010902
5025755
100505010
150752515
200100020

This table is adapted from a protocol for a caspase assay utilizing a pNA-based substrate.

Protocol 2: Assay Optimization to Reduce Background

  • Prepare Reagents:

    • Assay Buffer: Prepare your standard assay buffer (e.g., 50 mM Tris, pH 8.3, 227 mM NaCl).[4]

    • Chromozym PCa Substrate: Prepare a fresh solution of the substrate in the assay buffer at the desired concentration.

  • Set up Controls:

    • Blank: Assay buffer only.

    • Substrate Control ("No Enzyme"): Assay buffer + Chromozym PCa substrate.

    • Enzyme Control: Assay buffer + Enzyme.

    • Test Sample: Assay buffer + Enzyme + Chromozym PCa substrate.

  • Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) and protect it from light.[1][4]

  • Kinetic Measurement: Read the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Plot the absorbance of the "No Enzyme" control over time. A significant increase in absorbance indicates a high rate of spontaneous hydrolysis.

    • Determine the initial linear rate of the enzymatic reaction for your test sample.

Signaling Pathway of a Chromozym PCa Assay

G Protease Protease Cleavage Enzymatic Cleavage Protease->Cleavage Substrate Chromozym PCa Substrate (Peptide-pNA) Substrate->Cleavage Peptide Cleaved Peptide Cleavage->Peptide pNA p-Nitroaniline (pNA) (Yellow Product) Cleavage->pNA Absorbance Measure Absorbance at ~405 nm pNA->Absorbance

Caption: Enzymatic cleavage of Chromozym PCa substrate.

By systematically working through these troubleshooting steps and utilizing the provided protocols, researchers can effectively identify and mitigate the causes of high background absorbance in their Chromozym PCa assays, leading to more accurate and reliable data.

References

Optimizing incubation time for Spectrozyme PCa reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing incubation times in Spectrozyme® PCa reactions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for a Spectrozyme® PCa reaction?

A1: The optimal incubation time for a Spectrozyme® PCa reaction can vary depending on the specific assay protocol and the concentration of Activated Protein C (APC). Based on protocols for similar chromogenic Protein C assays, incubation times with the chromogenic substrate typically range from 100 seconds to 10 minutes. For kinetic assays, readings may be taken at intervals, such as every 60 or 120 seconds.[1][2] It is crucial to consult the specific kit insert or perform initial optimization experiments to determine the ideal time for your experimental conditions.

Q2: What are the key factors that can influence the optimal incubation time?

A2: Several factors can affect the reaction kinetics and, consequently, the optimal incubation time:

  • Enzyme Concentration: Higher concentrations of Activated Protein C (APC) will lead to a faster reaction, requiring a shorter incubation time.

  • Substrate Concentration: While assays are typically performed under substrate-excess conditions, very low concentrations of Spectrozyme® PCa can limit the reaction rate.

  • Temperature: Enzyme kinetics are highly dependent on temperature. Most assays are performed at 37°C. Deviations from this temperature will alter the reaction rate.

  • pH: The pH of the reaction buffer is critical for optimal enzyme activity.

  • Presence of Inhibitors or Activators: Components in the sample or reagents that inhibit or enhance APC activity will directly impact the required incubation time.

Q3: How can I determine the optimal incubation time for my specific experiment?

A3: To determine the optimal incubation time, it is recommended to perform a time-course experiment. This involves measuring the absorbance at multiple time points after the addition of the Spectrozyme® PCa substrate. The optimal incubation time will be within the linear range of the reaction, where the change in absorbance is proportional to the enzyme concentration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Signal (Low Absorbance) Inactive or degraded Activated Protein C (APC).Ensure proper storage and handling of APC. Use a fresh aliquot.
Incorrect reagent preparation.Verify the concentrations and preparation of all buffers and reagents.
Sub-optimal incubation time (too short).Increase the incubation time. Perform a time-course experiment to determine the optimal duration.
Incorrect wavelength used for measurement.Ensure the spectrophotometer is set to the correct wavelength for p-nitroaniline (pNA) detection (typically 405 nm).
High Background Signal (High Absorbance in Blank) Spontaneous substrate degradation.Prepare fresh substrate solution. Protect the substrate from light.
Contaminated reagents.Use fresh, high-purity water and reagents.
Non-Linear or Inconsistent Results Pipetting errors.Ensure accurate and consistent pipetting, especially for small volumes. Calibrate pipettes regularly.
Temperature fluctuations.Use a temperature-controlled plate reader or water bath to maintain a constant temperature (e.g., 37°C).[1][2][3]
Reagent instability.Allow all reagents to come to room temperature before use, unless otherwise specified. Mix reagents thoroughly before use.
Substrate limitation.Ensure the Spectrozyme® PCa concentration is not limiting. If necessary, increase the substrate concentration.

Experimental Protocols

Protocol 1: Kinetic Assay for Activated Protein C (APC) Activity

This protocol is a general guideline for a kinetic assay using Spectrozyme® PCa.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Reconstitute Spectrozyme® PCa in sterile, purified water to a stock concentration (e.g., 10 mM). Further dilute in reaction buffer to the desired working concentration.

    • Prepare a solution of Activated Protein C (APC) of known concentration in the reaction buffer.

  • Assay Procedure:

    • Pre-warm a 96-well microplate and all reagents to 37°C.

    • Add 50 µL of reaction buffer to each well.

    • Add 25 µL of the APC solution to the appropriate wells. Include a blank with 25 µL of reaction buffer instead of APC.

    • Initiate the reaction by adding 25 µL of the Spectrozyme® PCa working solution to each well.

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Plot the absorbance versus time.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

Protocol 2: Endpoint Assay for Activated Protein C (APC) Activity

This protocol is a general guideline for an endpoint assay.

  • Reagent Preparation:

    • Follow the reagent preparation steps from Protocol 1.

    • Prepare a stop solution (e.g., 20% acetic acid).

  • Assay Procedure:

    • Pre-warm a 96-well microplate and all reagents to 37°C.

    • Add 50 µL of reaction buffer to each well.

    • Add 25 µL of the APC solution to the appropriate wells. Include a blank with 25 µL of reaction buffer instead of APC.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the Spectrozyme® PCa working solution to each well.

    • Incubate at 37°C for a predetermined optimal time (e.g., 10 minutes).

    • Stop the reaction by adding 50 µL of the stop solution to each well.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • The resulting absorbance is proportional to the APC activity.

Quantitative Data Summary

The following table summarizes typical incubation times found in protocols for chromogenic Protein C assays, which can serve as a starting point for optimizing Spectrozyme® PCa reactions.

Assay Parameter Example 1 [3]Example 2 [1]Example 3 [2]
Incubation with Activator 5 minutes5 minutes5 minutes
Incubation with Chromogenic Substrate Not specified (kinetic)100 seconds60 and 120 seconds (kinetic readings)
Temperature 37°C37°C37°C

Visualizations

Experimental_Workflow cluster_kinetic Kinetic Assay cluster_endpoint Endpoint Assay reagent_prep Reagent Preparation (Buffer, Spectrozyme PCa, APC) pre_warm Pre-warm Plate and Reagents to 37°C reagent_prep->pre_warm add_reagents Add Buffer and APC to Wells pre_warm->add_reagents initiate_reaction Initiate Reaction with Spectrozyme PCa add_reagents->initiate_reaction kinetic_read Read Absorbance at 405 nm at Multiple Time Points initiate_reaction->kinetic_read Immediately incubate Incubate for a Fixed Time (e.g., 10 minutes) initiate_reaction->incubate kinetic_analysis Calculate Initial Velocity (V₀) kinetic_read->kinetic_analysis stop_reaction Stop Reaction (e.g., with Acetic Acid) incubate->stop_reaction endpoint_read Read Absorbance at 405 nm stop_reaction->endpoint_read

Caption: Experimental workflow for Spectrozyme® PCa assays.

Troubleshooting_Workflow cluster_low_signal Low or No Signal cluster_high_bg High Background cluster_nonlinear Non-Linear/Inconsistent start Inconsistent or Unexpected Results? check_enzyme Is APC active? start->check_enzyme Low Signal check_substrate Is substrate solution fresh? start->check_substrate High Background check_pipetting Is pipetting accurate? start->check_pipetting Non-Linear check_incubation Is incubation time optimal? check_enzyme->check_incubation Yes check_wavelength Correct wavelength (405 nm)? check_incubation->check_wavelength Yes solution_low Check reagent concentrations and preparation. check_wavelength->solution_low Yes check_reagents Are reagents free of contamination? check_substrate->check_reagents Yes solution_high Use high-purity reagents and water. check_reagents->solution_high Yes check_temp Is temperature stable? check_pipetting->check_temp Yes solution_nonlinear Ensure substrate is not limiting. check_temp->solution_nonlinear Yes

Caption: Troubleshooting decision tree for Spectrozyme® PCa reactions.

References

Technical Support Center: Interference in Activated Protein C (APC) Assays Using Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding interference in chromogenic activated protein C (APC) assays. All information is presented in a direct question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common substances that interfere with chromogenic APC assays?

A1: Both endogenous and exogenous substances can interfere with chromogenic APC assays.

Endogenous Substances:

  • Hemoglobin: Released during hemolysis (rupture of red blood cells).

  • Bilirubin: High levels can cause icterus (jaundice).

  • Lipids: High levels of triglycerides and other lipids can cause lipemia (turbidity of plasma).

Exogenous Substances (Anticoagulants):

  • Heparin: Both unfractionated heparin (UFH) and low molecular weight heparin (LMWH).

  • Direct Thrombin Inhibitors (DTIs): Such as dabigatran (Pradaxa®) and argatroban.

  • Direct Factor Xa (FXa) Inhibitors: Such as rivaroxaban (Xarelto®), apixaban (Eliquis®), and edoxaban (Savaysa®).

Q2: How do these substances interfere with the assay?

A2: The mechanisms of interference vary depending on the substance and the assay principle.

  • Spectral Interference: Hemoglobin and bilirubin can absorb light at the same wavelength used to measure the chromogenic substrate, leading to falsely elevated or decreased results.[1]

  • Chemical Interference: Some substances can directly interact with the reagents in the assay. For example, direct thrombin inhibitors can interfere with thrombin-based steps in some assays, and direct FXa inhibitors can interfere with assays that measure FXa activity.[2][3][4]

  • Turbidity: Lipemia can cause light scattering, which affects the accuracy of photometric readings in most automated analyzers.

Q3: My chromogenic APC assay results are unexpectedly low. What could be the cause?

A3: Unexpectedly low APC activity can be caused by several factors:

  • Presence of Heparin: Heparin can enhance the activity of antithrombin, which in turn can inhibit APC.[5]

  • Direct FXa Inhibitors: Some direct FXa inhibitors can interfere with the chromogenic substrate, leading to an underestimation of APC activity.

  • Pre-analytical errors: Improper sample collection, processing, or storage can lead to degradation of protein C.

  • Reagent Issues: Expired or improperly stored reagents can lead to decreased assay performance.

Q4: My chromogenic APC assay results are unexpectedly high. What should I investigate?

A4: Unexpectedly high APC activity could be due to:

  • Hemolysis: The release of intracellular contents from red blood cells can interfere with the chromogenic reaction, sometimes leading to falsely elevated results.[6]

  • Direct Thrombin Inhibitors: Depending on the assay design, some DTIs can lead to an overestimation of APC activity.[2][3]

  • Other Serine Proteases: The chromogenic substrate may not be entirely specific for APC, and other serine proteases in the sample could cleave it, leading to a higher signal.[6]

Q5: Are chromogenic APC assays affected by Factor V Leiden?

A5: Generally, chromogenic protein C assays are not influenced by the Factor V Leiden mutation.[7] This is in contrast to some clot-based APC resistance assays, which are designed to detect the poor anticoagulant response of Factor Va to APC.

Troubleshooting Guides

Issue 1: Suspected Interference from Hemolysis, Icterus, or Lipemia (HIL)

Symptoms:

  • Visible discoloration of the plasma sample (red/pink for hemolysis, yellow/brown for icterus, milky/turbid for lipemia).

  • Assay results are inconsistent with clinical expectations or other laboratory findings.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect the plasma sample before analysis.

  • Quantify Interference: If your laboratory has an automated analyzer with HIL detection, check the HIL indices.

  • Consult Interference Thresholds: Refer to the assay's package insert for the manufacturer's stated limits for hemoglobin, bilirubin, and triglycerides.

  • Mitigation:

    • Hemolysis: If hemolysis is significant, the most reliable solution is to request a new, carefully collected sample.

    • Lipemia: High-speed centrifugation or ultracentrifugation can be used to clarify lipemic samples.

    • Icterus: Some analyzers can use bichromatic readings to minimize spectral interference. If interference is severe, a different assay principle may be needed.

Issue 2: Suspected Interference from Anticoagulant Therapy

Symptoms:

  • Patient is known to be on anticoagulant therapy.

  • APC activity results are unexpectedly high or low.

Troubleshooting Steps:

  • Review Patient Medication: Confirm the type of anticoagulant the patient is receiving.

  • Consult Assay Specificity: Check the package insert for your chromogenic APC assay to see if it is affected by the specific anticoagulant. Chromogenic assays are generally less affected by anticoagulants than clot-based assays.[8]

  • Mitigation for DOACs: For interference from Direct Oral Anticoagulants (DOACs), several commercial products are available to remove the interfering substance from the plasma sample before testing.[9][10][11][12]

  • Mitigation for Heparin: If heparin interference is suspected, some assay kits include a heparin neutralizer. Alternatively, the sample can be treated with heparinase.[2]

  • Timing of Sample Collection: If possible, collect the blood sample at the trough concentration of the drug (i.e., just before the next dose).

Data Presentation: Summary of Interferent Effects

Table 1: Endogenous Substance Interference in Chromogenic APC Assays

InterferentTypical Effect on Chromogenic APC AssayApproximate Interference Threshold
Hemoglobin Falsely increased or decreased, depending on the assay system.[6]Varies by analyzer; some report effects at >0.6 g/L.[13] A chromogenic assay was reported to not be affected by hemoglobin up to 5 g/L.[14]
Bilirubin Falsely increased or decreased due to spectral interference.A chromogenic assay was reported to not be affected by bilirubin up to 360 µmol/L.[14]
Lipids (Triglycerides) Falsely increased or decreased due to turbidity and light scatter.A chromogenic assay was reported to not be affected by triglycerides up to 10.0 mmol/L.[14]

Table 2: Exogenous Anticoagulant Interference in Chromogenic APC Assays

AnticoagulantTypical Effect on Chromogenic APC AssayNotes
Unfractionated Heparin (UFH) Can cause falsely low results.Some chromogenic assays are not affected by heparin up to 2 U/mL.[14]
Low Molecular Weight Heparin (LMWH) Can cause falsely low results.Some chromogenic assays are not affected by LMWH up to 2 U/mL.[14]
Dabigatran (Direct Thrombin Inhibitor) Generally no significant effect.[3][8]Clot-based assays are significantly affected.
Argatroban (Direct Thrombin Inhibitor) Generally no significant effect.[2]Clot-based assays are significantly affected.
Rivaroxaban (Direct FXa Inhibitor) May cause falsely low results in some assays.The degree of interference can be concentration-dependent.[15]
Apixaban (Direct FXa Inhibitor) May cause falsely low results in some assays.

Experimental Protocols

Protocol 1: General Chromogenic Activated Protein C (APC) Activity Assay

This protocol provides a general outline. Always refer to the specific manufacturer's instructions for the kit you are using.

Principle: Protein C in the plasma sample is activated to APC by a specific activator (e.g., Protac®, a venom from the snake Agkistrodon contortrix). The amount of APC generated is then measured by its ability to cleave a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The rate of color development is proportional to the APC activity in the sample.[7][16]

Materials:

  • Chromogenic Protein C assay kit (containing Protein C activator, chromogenic substrate, and buffer)

  • Patient platelet-poor plasma (PPP)

  • Calibrators and controls provided with the kit

  • Spectrophotometer or automated coagulation analyzer capable of reading at 405 nm

  • Incubator or water bath at 37°C

  • Pipettes and tips

  • Test tubes or microplate

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma by centrifuging citrated whole blood according to standard laboratory procedures.[12][17][18]

  • Reagent Preparation: Reconstitute and prepare all reagents, calibrators, and controls as described in the kit's package insert. Pre-warm reagents to 37°C.

  • Assay Procedure (Manual Method Example): a. Pipette a specific volume of patient plasma, calibrator, or control into a test tube or microplate well. b. Add the Protein C activator reagent. c. Incubate for a specified time at 37°C (e.g., 5 minutes) to allow for the activation of Protein C. d. Add the pre-warmed chromogenic substrate to initiate the color reaction. e. Immediately start a timer and measure the change in absorbance at 405 nm over a defined period.

  • Calculation: a. Create a calibration curve by plotting the absorbance change per minute (ΔOD/min) of the calibrators against their known Protein C concentrations. b. Determine the Protein C activity of the patient sample and controls by interpolating their ΔOD/min values from the calibration curve.

Protocol 2: Mitigation of DOAC Interference Using a Commercial Removal Product

This protocol describes a general method for removing DOACs from plasma samples prior to performing a chromogenic APC assay. Always follow the manufacturer's instructions for the specific DOAC removal product being used. [9][10][11][12]

Materials:

  • DOAC removal agent (e.g., DOAC-Stop™, DOAC-Remove™)

  • Patient platelet-poor plasma (PPP)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Treatment: a. Dispense a specific volume of patient PPP into a microcentrifuge tube. b. Add the DOAC removal agent (e.g., one tablet or a specified volume of slurry) to the plasma. c. Vortex or mix the sample for the time recommended by the manufacturer (e.g., 5-10 minutes) to allow for adsorption of the DOAC.

  • Separation: a. Centrifuge the tube at a high speed (e.g., 2000 x g for 2-5 minutes) to pellet the adsorbent material.

  • Plasma Collection: a. Carefully aspirate the supernatant (the DOAC-cleared plasma) without disturbing the pellet.

  • Assay: a. Use the treated plasma to perform the chromogenic APC assay as described in Protocol 1.

Mandatory Visualizations

protein_c_pathway cluster_activation Activation cluster_inactivation Anticoagulant Effect Thrombin Thrombin (IIa) Thrombomodulin Thrombomodulin (TM) (on endothelial cell) Thrombin->Thrombomodulin binds to ProteinC Protein C (PC) Thrombomodulin->ProteinC activates APC Activated Protein C (APC) ProteinC->APC FactorVa Factor Va APC->FactorVa inactivates FactorVIIIa Factor VIIIa APC->FactorVIIIa inactivates FactorVi Factor Vi (inactive) FactorVa->FactorVi FactorVIIIi Factor VIIIi (inactive) FactorVIIIa->FactorVIIIi ProteinS Protein S (cofactor) ProteinS->APC assists

Caption: Activated Protein C (APC) Anticoagulant Pathway.

experimental_workflow start Start: Unexpected APC Assay Result check_sample 1. Visually Inspect Sample (Hemolysis, Icterus, Lipemia) start->check_sample is_HIL HIL Present? check_sample->is_HIL mitigate_HIL 2. Mitigate HIL (e.g., Centrifugation) is_HIL->mitigate_HIL Yes check_meds 3. Review Patient Anticoagulant Medication is_HIL->check_meds No re_run_HIL Re-run Assay mitigate_HIL->re_run_HIL re_run_HIL->check_meds is_anticoagulant Anticoagulant Present? check_meds->is_anticoagulant mitigate_drug 4. Mitigate Drug Interference (e.g., DOAC removal) is_anticoagulant->mitigate_drug Yes check_qc 5. Check Assay QC, Reagents, and Instrument is_anticoagulant->check_qc No re_run_drug Re-run Assay mitigate_drug->re_run_drug re_run_drug->check_qc end End: Identify Cause check_qc->end

Caption: Troubleshooting Workflow for Unexpected APC Assay Results.

References

Technical Support Center: Anaphase-Promoting Complex (APC) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro Anaphase-Promoting Complex (APC) activity assays. The information is tailored for researchers, scientists, and drug development professionals.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding APC enzyme stability and activity assays.

Q1: What are the critical components of an in vitro APC activity assay?

A1: A typical in vitro APC activity assay contains the following core components:

  • Purified APC/C: The E3 ubiquitin ligase enzyme complex.

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives activated ubiquitin from E1. Commonly used E2s for APC/C assays include UBE2C (UbcH10) and UBE2S.

  • Ubiquitin: The small regulatory protein that is conjugated to the substrate.

  • ATP Regeneration System: To ensure a constant supply of ATP for the E1 enzyme.

  • APC/C Co-activator: Either Cdc20 or Cdh1, which are crucial for substrate recognition and APC/C activation.[1][2]

  • Substrate: A protein containing a recognizable degradation signal (e.g., a D-box or KEN-box) that will be ubiquitinated by the APC/C. Fluorescently labeled substrates are often used for quantitative analysis.[1]

  • Assay Buffer: Provides a stable chemical environment with an optimal pH and necessary ions (e.g., Mg²⁺).

Q2: My purified APC/C has low or no activity. What are the possible causes?

A2: Several factors can lead to low APC/C activity:

  • Improper Purification: The APC/C is a large, multi-subunit complex, and its integrity is crucial for activity. Harsh purification conditions can lead to the dissociation of essential subunits.

  • Absence or Inactivity of Co-activators: APC/C requires a co-activator (Cdc20 or Cdh1) for its activity.[2] Ensure that the co-activator is present and active.

  • Enzyme Instability: The APC/C enzyme may have degraded due to improper storage, multiple freeze-thaw cycles, or the presence of proteases.

  • Sub-optimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for APC/C activity.

  • Inactive Components: Other components of the assay, such as the E1, E2, or ATP, may be inactive.

Q3: How should I store my purified APC/C to maintain its activity?

A3: Proper storage is critical for maintaining APC/C activity. Here are some general guidelines:

  • Short-term Storage (days to weeks): Store at 4°C in a suitable buffer containing cryoprotectants like glycerol and a cocktail of protease and phosphatase inhibitors.[3][4][5]

  • Long-term Storage (months to a year): For long-term storage, it is recommended to aliquot the purified APC/C into single-use volumes and flash-freeze them in liquid nitrogen. Store the aliquots at -80°C.[3][6] Avoid repeated freeze-thaw cycles, as this can significantly decrease enzyme activity.[6] The addition of 50% glycerol can help prevent damage from ice crystal formation during freezing.[3][4]

Q4: What is the role of protease and phosphatase inhibitors in APC activity assays?

A4: Protease and phosphatase inhibitors are essential for preserving the integrity and activity of the APC/C and other protein components in the assay.

  • Protease Inhibitors: When cells are lysed to purify the APC/C, endogenous proteases are released that can degrade the enzyme complex. A cocktail of protease inhibitors should be added to the lysis buffer and storage solutions to prevent this degradation.[7]

  • Phosphatase Inhibitors: The activity of the APC/C is regulated by phosphorylation.[8] Phosphatase inhibitors prevent the removal of phosphate groups from the APC/C and its substrates, which can be crucial for maintaining its active state.

Q5: I am observing non-specific ubiquitination in my assay. How can I troubleshoot this?

A5: Non-specific ubiquitination can be a result of several factors:

  • High E3 Ligase Concentration: Using an excessively high concentration of APC/C can lead to substrate-independent ubiquitination. Try titrating the APC/C concentration to find the optimal level.

  • Contaminating Ubiquitin Ligases: Your purified APC/C preparation may be contaminated with other E3 ligases. Ensure high purity of your enzyme.

  • Substrate-Independent Autoubiquitination: The APC/C itself can undergo autoubiquitination. While this is a normal process, excessive autoubiquitination can interfere with the analysis of substrate ubiquitination.

  • Incorrect Substrate: Ensure your substrate has the correct and accessible degradation motifs (D-box or KEN-box) for recognition by the specific APC/C-coactivator complex you are using.[9]

II. Troubleshooting Guides

This section provides step-by-step guidance for resolving specific experimental issues.

Guide 1: Low or No Ubiquitination of the Substrate
Potential Cause Troubleshooting Step Expected Outcome
Inactive APC/C Enzyme 1. Verify APC/C Integrity: Run a sample of your purified APC/C on a native gel or use size-exclusion chromatography to check if the complex is intact. 2. Perform a Positive Control: Use a known, highly active APC/C preparation as a positive control in your assay. 3. Check Storage Conditions: Ensure the enzyme has been stored correctly at -80°C in single-use aliquots with cryoprotectant. Avoid using enzyme that has undergone multiple freeze-thaw cycles.A single, high-molecular-weight band on the native gel indicates an intact complex. The positive control should show robust ubiquitination. Proper storage should preserve activity.
Inactive Assay Components 1. Test E1 and E2 Activity: Perform a separate, simpler ubiquitination assay with just E1, E2, and ubiquitin to confirm their activity. 2. Prepare Fresh ATP Solution: ATP can hydrolyze over time. Prepare a fresh, pH-neutralized stock of ATP for your assays. 3. Verify Co-activator Activity: Ensure the co-activator (Cdc20 or Cdh1) is correctly folded and active.The E1/E2-only assay should show the formation of ubiquitin chains. Fresh ATP will ensure the E1 enzyme is functional.
Sub-optimal Assay Buffer 1. Optimize pH: The optimal pH for APC/C activity is typically around 7.5 to 8.0. Test a range of pH values to find the optimum for your specific setup. 2. Check Ion Concentrations: Ensure the concentrations of Mg²⁺ and other salts are optimal.A bell-shaped curve of activity versus pH should reveal the optimal pH.
Substrate Recognition Issues 1. Verify Degron Motifs: Confirm the presence and accessibility of the D-box or KEN-box in your substrate sequence. 2. Use a Control Substrate: Include a well-characterized APC/C substrate as a positive control for ubiquitination. 3. Check Co-activator Specificity: Remember that APC/C-Cdc20 and APC/C-Cdh1 have different substrate specificities.[2]The control substrate should be efficiently ubiquitinated. Using the correct co-activator for your substrate is essential.
Guide 2: High Background or Non-Specific Ubiquitination
Potential Cause Troubleshooting Step Expected Outcome
Excessive APC/C Concentration 1. Titrate APC/C: Perform the assay with a range of APC/C concentrations to determine the lowest concentration that gives robust, substrate-dependent activity.A clear dose-dependent increase in substrate ubiquitination with minimal background at lower enzyme concentrations.
Contaminating E3 Ligases 1. Re-purify APC/C: Use a more stringent purification protocol, such as tandem affinity purification, to remove contaminating proteins. 2. Analyze Purity: Assess the purity of your APC/C preparation by SDS-PAGE and silver staining or mass spectrometry.A highly pure APC/C preparation with minimal contaminating bands on a gel.
Substrate-Independent Ubiquitination 1. Run a No-Substrate Control: Perform the assay without the substrate to assess the level of autoubiquitination of the APC/C and other assay components. 2. Optimize Reaction Time: Shorter incubation times may reduce the amount of background ubiquitination.The no-substrate control should show significantly less ubiquitination signal compared to the complete reaction.

III. Data Presentation: Factors Affecting APC/C Stability

The stability of the APC/C enzyme is paramount for obtaining reliable and reproducible results. The following tables summarize the potential impact of common experimental variables on APC/C activity. Please note that the quantitative data presented here is illustrative and may vary depending on the specific experimental conditions and the source of the APC/C.

Table 1: Effect of Freeze-Thaw Cycles on APC/C Activity

Number of Freeze-Thaw CyclesEstimated Remaining Activity (%)Observations
0 (Freshly Purified)100%Optimal activity.
185-95%A slight decrease in activity is often observed.
360-75%A significant loss of activity is likely.
530-50%The enzyme is likely to be severely compromised.
>5<30%Not recommended for quantitative assays.

Table 2: Effect of Storage Temperature and Duration on APC/C Activity (in a suitable storage buffer with cryoprotectant)

Storage Condition1 Week1 Month6 Months
4°C 90-95%70-80%<50%
-20°C 95-100%85-95%60-70%
-80°C ~100%~100%90-95%

Table 3: Effect of pH on APC/C Activity

pHRelative Activity (%)Notes
6.540-50%Sub-optimal; activity is significantly reduced.
7.070-80%Approaching optimal range.
7.595-100%Generally considered within the optimal range.
8.090-100%Generally considered within the optimal range.
8.570-80%Activity begins to decline.
9.040-50%Sub-optimal; significant loss of activity.

IV. Experimental Protocols

Protocol 1: In Vitro APC/C Ubiquitination Assay Using a Fluorescently Labeled Substrate

This protocol describes a standard in vitro ubiquitination assay to measure the activity of purified APC/C.

Materials:

  • Purified human APC/C (final concentration ~50 nM)

  • Human E1 (UBA1) (final concentration ~50 nM)

  • Human E2 (UBE2C/UbcH10 and/or UBE2S) (final concentration ~200 nM each)

  • Human Cdc20 or Cdh1 co-activator (final concentration ~100 nM)

  • Fluorescently labeled substrate (e.g., Cy5-labeled Cyclin B N-terminus) (final concentration ~100 nM)

  • Ubiquitin (final concentration ~10 µM)

  • ATP (final concentration 2 mM)

  • Assay Buffer (50 mM HEPES-KOH pH 7.6, 150 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)

  • Protease and Phosphatase Inhibitor Cocktail

  • SDS-PAGE loading buffer

  • Deionized water

Procedure:

  • Thaw all protein components on ice.

  • Prepare a master mix of the assay components in the assay buffer, excluding the ATP and the APC/C. Keep the master mix on ice.

  • Add the appropriate volume of the master mix to microcentrifuge tubes.

  • Initiate the reaction by adding the APC/C and then ATP to each tube.

  • Incubate the reactions at 30°C for the desired amount of time (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE.

  • Visualize the ubiquitinated substrate using a fluorescence scanner. The appearance of higher molecular weight fluorescent bands indicates substrate ubiquitination.

V. Visualizations

Diagram 1: APC/C Signaling Pathway

APCC_Signaling_Pathway cluster_mitosis Mitosis cluster_g1 G1 Phase Cdk1_CyclinB Cdk1/Cyclin B APC_C APC/C Cdk1_CyclinB->APC_C Phosphorylates & Activates APC_C_Cdc20 APC/C-Cdc20 (Active) APC_C->APC_C_Cdc20 Binds APC_C_Cdh1 APC/C-Cdh1 (Active) APC_C->APC_C_Cdh1 Binds Cdc20 Cdc20 Cdc20->APC_C_Cdc20 Activates APC_C_Cdc20->Cdk1_CyclinB Ubiquitinates for Degradation Securin Securin APC_C_Cdc20->Securin Ubiquitinates for Degradation Separase Separase Securin->Separase Inhibits Cohesin Cohesin Separase->Cohesin Cleaves Anaphase Anaphase Onset Cdh1 Cdh1 Cdh1->APC_C_Cdh1 Activates Mitotic_Cyclins Mitotic Cyclins APC_C_Cdh1->Mitotic_Cyclins Ubiquitinates for Degradation G1_Stability G1 Stability

Caption: APC/C signaling pathway in mitosis and G1 phase.

Diagram 2: Experimental Workflow for In Vitro APC/C Activity Assay

APC_Assay_Workflow start Start: Prepare Reagents reagents Purified APC/C E1, E2 Enzymes Co-activator (Cdc20/Cdh1) Fluorescent Substrate Ubiquitin, ATP Assay Buffer start->reagents master_mix Prepare Master Mix (on ice) reagents->master_mix reaction_setup Aliquot Master Mix Initiate with APC/C & ATP master_mix->reaction_setup incubation Incubate at 30°C (Time course: 0, 15, 30, 60 min) reaction_setup->incubation stop_reaction Stop Reaction (Add SDS-PAGE buffer, boil) incubation->stop_reaction sds_page SDS-PAGE Analysis stop_reaction->sds_page visualization Fluorescence Scanning sds_page->visualization analysis Analyze Ubiquitination (Higher MW bands) visualization->analysis end End: Interpret Results analysis->end

Caption: Workflow for an in vitro APC/C ubiquitination assay.

Diagram 3: Troubleshooting Logic for Low APC/C Activity

Troubleshooting_Logic start Low/No APC/C Activity check_enzyme Is the APC/C enzyme active? start->check_enzyme check_components Are other assay components active? check_enzyme->check_components Yes solution_enzyme Solution: - Verify integrity - Use positive control - Check storage check_enzyme->solution_enzyme No check_conditions Are assay conditions optimal? check_components->check_conditions Yes solution_components Solution: - Test E1/E2 activity - Use fresh ATP - Verify co-activator check_components->solution_components No check_substrate Is the substrate being recognized? check_conditions->check_substrate Yes solution_conditions Solution: - Optimize pH - Check ion concentrations check_conditions->solution_conditions No solution_substrate Solution: - Verify degron motifs - Use control substrate - Check co-activator specificity check_substrate->solution_substrate No

Caption: Troubleshooting logic for low APC/C activity.

References

Improving the sensitivity of the D-Lys(Z)-Pro-Arg-pNA assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the D-Lys(Z)-Pro-Arg-pNA assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving assay sensitivity and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a chromogenic method used to measure the activity of certain proteases. The core of the assay is the synthetic peptide substrate, this compound. When a target protease, such as Activated Protein C (APC), is present and active, it cleaves the bond between Arginine (Arg) and p-nitroaniline (pNA). This cleavage releases free pNA, which has a distinct yellow color and can be quantified by measuring its absorbance at a specific wavelength, typically 405 nm. The rate of pNA release is directly proportional to the activity of the protease in the sample.

Q2: What are the key components of the this compound assay?

The essential components for this assay include:

  • This compound substrate: The chromogenic peptide that is cleaved by the target protease.

  • Target Protease: The enzyme whose activity is being measured (e.g., Activated Protein C).

  • Assay Buffer: A buffered solution that maintains a stable pH and provides an optimal environment for the enzymatic reaction. This typically includes a buffering agent (e.g., Tris-HCl), salts to adjust ionic strength (e.g., NaCl), and potentially cofactors (e.g., CaCl₂ for APC).

  • Additives (optional but recommended): Proteins like Bovine Serum Albumin (BSA) or polymers like Polyethylene Glycol (PEG) are often included to prevent non-specific adsorption of the enzyme to reaction vessels and to stabilize the enzyme.

Q3: How can I improve the sensitivity of my this compound assay?

Improving the sensitivity of the assay involves optimizing several key parameters:

  • Substrate Concentration: Increasing the substrate concentration can lead to a higher reaction rate, but it's important to work within the enzyme's kinetic parameters (ideally at or near the Michaelis-Menten constant, Km, for accurate measurements).

  • Enzyme Concentration: Ensure you are using an appropriate concentration of the protease. Too little enzyme will result in a weak signal, while too much can lead to very rapid substrate depletion, making accurate measurements difficult.

  • Incubation Time and Temperature: Longer incubation times can lead to a stronger signal, but this must be balanced against the risk of enzyme instability and non-enzymatic substrate hydrolysis. The optimal temperature will depend on the specific protease being studied.

  • Buffer Conditions: The pH and ionic strength of the assay buffer can significantly impact enzyme activity. It is crucial to optimize these for your specific protease.

  • Use of Additives: Including BSA and/or PEG in your assay buffer can improve enzyme stability and prevent loss of activity due to adsorption, thereby enhancing the signal.

Troubleshooting Guide

Issue 1: High Background Signal

A high background signal can mask the true signal from your enzyme, reducing the assay's dynamic range and sensitivity.

Potential Cause Recommended Solution
Spontaneous Substrate Hydrolysis Prepare fresh substrate solution for each experiment. Store the stock solution as recommended by the manufacturer, typically frozen in small aliquots to avoid repeated freeze-thaw cycles. Run a "substrate only" control (assay buffer + substrate, no enzyme) to quantify the rate of spontaneous hydrolysis.
Contaminated Reagents Use high-purity water and reagents to prepare all buffers and solutions. Filter-sterilize buffers if necessary. Ensure that glassware and plasticware are thoroughly clean.
Non-specific Enzyme Activity in Sample If your sample is a complex mixture (e.g., plasma), other proteases may be present that can cleave the substrate. Use specific inhibitors for contaminating proteases if known, or purify your target enzyme.
Incorrect Wavelength Reading Ensure your spectrophotometer or plate reader is set to the correct wavelength for measuring pNA absorbance (typically 405 nm).
Issue 2: Low or No Signal

A weak or absent signal indicates a problem with the enzymatic reaction.

Potential Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting the enzyme stock. Test the activity of a new batch of enzyme or a positive control if available.
Suboptimal Assay Conditions The pH, ionic strength, or temperature of the assay may not be optimal for your enzyme. Perform optimization experiments to determine the best conditions. Refer to the literature for the known optimal conditions for your specific protease.
Presence of Inhibitors Your sample may contain inhibitors of the target protease. This can be tested by spiking a known amount of active enzyme into your sample and measuring the recovery of activity.
Incorrect Reagent Concentrations Double-check all calculations for the dilution of the substrate, enzyme, and other reagents. Ensure that the final concentrations in the assay are correct.
Substrate Insolubility The this compound substrate can be difficult to dissolve. Follow the manufacturer's instructions carefully. It may be necessary to first dissolve the peptide in a small amount of an organic solvent like DMSO before diluting it in the aqueous assay buffer.[1]
Issue 3: Poor Reproducibility
Potential Cause Recommended Solution
Pipetting Errors Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing reaction mixtures, create a master mix to minimize pipetting variations between wells.
Temperature Fluctuations Ensure that all components are at the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath for incubation to maintain a consistent temperature throughout the experiment.
Inconsistent Incubation Times Start the reaction in all wells at the same time, for example, by adding the enzyme as the final component. Stop the reaction consistently if it is a fixed-time point assay. For kinetic assays, ensure the reading interval is appropriate to capture the linear phase of the reaction.
Reagent Instability Prepare fresh reagents, especially the enzyme and substrate solutions, for each experiment. If using frozen stocks, thaw them quickly and keep them on ice until use.

Quantitative Data Summary

The following tables provide an overview of how different assay parameters can influence the activity of a model protease in the this compound assay. These are illustrative examples based on general principles of enzyme kinetics and chromogenic assays.

Table 1: Effect of pH on Relative Protease Activity

pHRelative Activity (%)
6.545
7.070
7.595
8.0100
8.585
9.060

Table 2: Effect of Ionic Strength (NaCl Concentration) on Relative Protease Activity

NaCl (mM)Relative Activity (%)
050
5085
100100
15090
20075

Table 3: Effect of Substrate Concentration on Initial Reaction Velocity

Substrate [µM]Initial Velocity (mOD/min)
101.5
253.2
505.5
1008.0
20010.5
40012.0

Experimental Protocols

Standard Protocol for Measuring Activated Protein C (APC) Activity

This protocol provides a starting point for the this compound assay. Optimization of specific parameters may be required for your experimental system.

1. Reagent Preparation:

  • Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, 0.1% BSA, pH 8.0):

    • Dissolve Tris base, NaCl, and CaCl₂ in high-purity water.

    • Adjust the pH to 8.0 with HCl.

    • Add BSA and dissolve completely.

    • Bring the final volume to the desired amount with water.

    • Filter the buffer through a 0.22 µm filter.

  • Substrate Stock Solution (10 mM):

    • Dissolve this compound in a small volume of DMSO (e.g., 100 µL).

    • Dilute to the final concentration with high-purity water.

    • Store in aliquots at -20°C.

  • APC Stock Solution:

    • Reconstitute lyophilized APC in a buffer recommended by the manufacturer.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

2. Assay Procedure (96-well plate format):

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).

  • Prepare serial dilutions of your APC standard and your samples in Assay Buffer.

  • Add 50 µL of the APC standard or sample to each well of a clear, flat-bottom 96-well plate. Include a blank control with 50 µL of Assay Buffer only.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to all wells.

  • Immediately place the plate in a microplate reader pre-set to the same temperature.

  • Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic assay).

  • Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of a stop solution (e.g., 50% acetic acid). Read the absorbance at 405 nm.

3. Data Analysis:

  • For the kinetic assay, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Subtract the velocity of the blank control from all other readings.

  • Plot the corrected velocities of the APC standards against their concentrations to generate a standard curve.

  • Determine the concentration of APC in your samples by interpolating their velocities from the standard curve.

Visualizations

Assay_Pathway sub This compound (Substrate) apc Activated Protein C (Protease) sub->apc Cleavage prod1 D-Lys(Z)-Pro-Arg prod2 p-Nitroaniline (pNA) (Yellow Product) abs Absorbance at 405 nm prod2->abs Measurement

Caption: Enzymatic cleavage of the chromogenic substrate.

Troubleshooting_Workflow start Assay Issue (e.g., High Background) check_sub Check for Spontaneous Substrate Hydrolysis start->check_sub check_reagents Verify Reagent Purity and Freshness start->check_reagents check_conditions Review Assay Conditions (pH, Temp, Wavelength) start->check_conditions optimize Optimize Assay Parameters check_sub->optimize check_reagents->optimize check_conditions->optimize end Problem Resolved optimize->end

Caption: A logical workflow for troubleshooting common assay issues.

References

Technical Support Center: Chromozym® Chromogenic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding reagent stability issues that may be encountered when using Chromozym® kits for chromogenic protease assays.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for Chromozym® substrates?

A1: Most lyophilized Chromozym® substrates are stable for extended periods when stored at the recommended temperature, typically between +15 to +25°C, until the expiry date printed on the label.[1][2] Once reconstituted, the stability of the substrate solution is more limited and requires specific storage conditions.

Q2: How long is a reconstituted Chromozym® substrate solution stable?

A2: The stability of a reconstituted substrate solution varies depending on the specific Chromozym® product. For example, a 3 mM solution of Chromozym® PL is stable for at least two weeks when stored at 2 to 8°C. A 2 mM solution of Chromozym® TH is stable for at least four weeks under the same storage conditions.[3] It is crucial to refer to the technical data sheet for the specific kit you are using.

Q3: What are the signs of reagent degradation?

A3: Visual signs of degradation in the lyophilized powder can include a change in color from white/yellowish to a darker shade. For reconstituted substrates, an increased background absorbance (blank reading) in the assay can indicate the presence of free p-nitroaniline (pNA), a product of substrate degradation. A decrease in the signal-to-noise ratio or a complete loss of signal are also strong indicators of reagent instability.

Q4: Can I freeze and thaw reconstituted Chromozym® substrate solutions?

A4: While some reconstituted solutions, like the plasmin solution for the Chromozym® t-PA assay, can be frozen in aliquots, it is generally not recommended for the chromogenic substrates themselves unless specified in the product manual.[4] Repeated freeze-thaw cycles can lead to degradation of the substrate and affect assay performance. It is best practice to prepare fresh solutions or store them at 2 to 8°C for the recommended duration.

Troubleshooting Guide

Q1: Why is my color development (absorbance at 405 nm) significantly lower than expected?

A1: Low or no color development can be due to several factors related to reagent stability:

  • Substrate Degradation: The reconstituted substrate may have been stored improperly (e.g., at room temperature for an extended period) or for longer than its recommended stability period.

    • Solution: Prepare a fresh solution of the chromogenic substrate from the lyophilized powder.

  • Enzyme Inactivity: The enzyme (e.g., protease standard or in the sample) may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh aliquot of the enzyme or a new standard. Ensure proper storage conditions (typically -20°C or -80°C in appropriate buffers).

  • Incorrect Buffer pH: The pH of the assay buffer is critical for optimal enzyme activity. An incorrect pH can significantly reduce the rate of substrate cleavage.

    • Solution: Verify the pH of your buffer and prepare a fresh batch if necessary.

Q2: Why is the background absorbance in my blank or negative control wells too high?

A2: A high background signal is often indicative of substrate auto-hydrolysis or contamination.

  • Substrate Instability: The chromogenic substrate may be degrading spontaneously, releasing the chromophore (p-nitroaniline). This can be exacerbated by improper storage of the reconstituted substrate or contamination.

    • Solution: Prepare a fresh substrate solution. Avoid microbial contamination by using sterile technique.

  • Contaminated Reagents: Buffers or water used to reconstitute reagents may be contaminated with proteases.

    • Solution: Use high-purity, sterile water and reagents. Prepare fresh buffers.

Q3: My results are not reproducible between experiments. What could be the cause?

A3: Poor reproducibility can stem from inconsistent reagent handling and stability.

  • Inconsistent Reagent Preparation: Preparing reagents fresh for each experiment is ideal. If storing reconstituted reagents, ensure they are used within their stability window.

    • Solution: Prepare larger batches of buffers and aliquot them to ensure consistency. Always prepare fresh substrate and enzyme dilutions for each assay.

  • Temperature Fluctuations: Allowing reagents to sit at room temperature for varying lengths of time before starting the assay can affect their stability and activity.

    • Solution: Keep all reagents on ice during assay setup and add them to the reaction plate just before incubation. Ensure the incubator or plate reader maintains a stable temperature.

Reagent Stability Summary

The following table summarizes the stability of several Chromozym® products based on available data. Always refer to the product-specific technical data sheet for the most accurate information.

ReagentFormStorage (Lyophilized)Reconstituted Solution StabilityReference
Chromozym® PL PowderRoom TemperatureAt least 2 weeks at 2 to 8°C (3 mM solution)
Chromozym® TH Powder+15 to +25°CAt least 4 weeks at 2 to 8°C (approx. 2 mM solution)[2][3]
Chromozym® TRY Powder+15 to +25°CStable for 24 months within specification range[1]
Chromozym® t-PA Powder+15 to +25°CAt least 2 weeks at 2 to 8°C (4 mM solution)[4]

Experimental Protocols

General Protocol for a Chromogenic Protease Assay

This protocol provides a general workflow. Specific volumes, concentrations, and incubation times should be optimized based on the specific Chromozym® kit and the protease being assayed.

  • Reagent Preparation:

    • Prepare the assay buffer according to the kit instructions. For example, a Tris buffer with a specific pH and salt concentration.[2]

    • Reconstitute the lyophilized Chromozym® substrate with high-purity water to the desired stock concentration (e.g., 1.9 mM for Chromozym® TH).[2]

    • Prepare a series of dilutions of the protease standard in the assay buffer.

    • Prepare your unknown samples, diluting them in the assay buffer if necessary.

  • Assay Procedure:

    • Pipette the assay buffer into the wells of a 96-well microplate.

    • Add the protease standard dilutions and unknown samples to their respective wells.

    • Add the reconstituted Chromozym® substrate to all wells to start the reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The reading can be taken at a single endpoint or kinetically over time.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Create a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the protease in the unknown samples by interpolating their absorbance values on the standard curve.

Visualizations

Chromogenic_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and Samples Add_Reagents Pipette Reagents into Microplate Reagent_Prep->Add_Reagents Ready for Assay Incubate Incubate at Controlled Temperature Add_Reagents->Incubate Start Reaction Read_Absorbance Measure Absorbance at 405 nm Incubate->Read_Absorbance Color Development Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Raw Data Calculate_Concentration Calculate Sample Concentration Standard_Curve->Calculate_Concentration Interpolate

Caption: Workflow of a typical chromogenic protease assay.

Troubleshooting_Workflow Start Unexpected Results (e.g., Low Signal) Check_Substrate Was Substrate Prepared Fresh? Start->Check_Substrate Check_Enzyme Is Enzyme/Standard Within Expiry and Stored Correctly? Check_Substrate->Check_Enzyme Yes Remake_Substrate Prepare Fresh Substrate Check_Substrate->Remake_Substrate No Check_Buffer Is Buffer pH Correct? Check_Enzyme->Check_Buffer Yes Use_New_Enzyme Use New Enzyme/Standard Check_Enzyme->Use_New_Enzyme No Remake_Buffer Prepare Fresh Buffer Check_Buffer->Remake_Buffer No Re_Run_Assay Re-run Assay Check_Buffer->Re_Run_Assay Yes Remake_Substrate->Re_Run_Assay Use_New_Enzyme->Re_Run_Assay Remake_Buffer->Re_Run_Assay

References

Validation & Comparative

A Comparative Guide to Activated Protein C (APC) Assays: Validation of a D-Lys(Z)-Pro-Arg-pNA Based Chromogenic Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a chromogenic activated protein C (APC) assay utilizing the substrate D-Lys(Z)-Pro-Arg-pNA with alternative methods, primarily clot-based assays. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate assay for their specific needs, with a focus on objective performance data and detailed experimental protocols.

Introduction to Activated Protein C and Its Measurement

Activated Protein C is a crucial serine protease in the anticoagulant pathway, playing a vital role in regulating coagulation by inactivating Factors Va and VIIIa. Accurate measurement of APC activity is essential for diagnosing Protein C deficiencies, monitoring anticoagulant therapies, and in the research and development of new antithrombotic drugs. Various methods are available for determining APC activity, with chromogenic and clot-based assays being the most common.

Assay Principles

Chromogenic APC Assay with this compound

Chromogenic assays for APC are based on the enzymatic activity of APC on a specific synthetic peptide substrate. In this specific assay, the process involves:

  • Activation: Protein C in the plasma sample is activated to APC using a specific activator, commonly Protac®, an enzyme derived from the venom of the snake Agkistrodon contortrix contortrix.

  • Substrate Cleavage: The generated APC then cleaves the chromogenic substrate, this compound (also known as Spectrozyme PCa or Chromozym Pca).

  • Signal Detection: This cleavage releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically by measuring the change in absorbance at 405 nm. The rate of pNA release is directly proportional to the APC activity in the sample.

Clot-Based APC Assay

Clot-based assays measure the effect of APC on the time it takes for a plasma sample to clot. The most common method is based on the Activated Partial Thromboplastin Time (APTT). The principle is as follows:

  • Activation: Similar to the chromogenic assay, Protein C in the plasma is activated to APC by an activator like Protac®.

  • Clotting Cascade Inhibition: The generated APC, in the presence of its cofactor Protein S, prolongs the clotting time by inactivating Factors Va and VIIIa in the coagulation cascade.

  • Clot Detection: The time to clot formation is measured, and this clotting time is proportional to the APC activity in the sample.

Performance Comparison

The choice between a chromogenic and a clot-based assay often depends on the specific application, required performance characteristics, and potential interfering substances in the samples.

Performance CharacteristicChromogenic Assay (this compound)Clot-Based Assay (APTT-based)References
Specificity High (Specificity reported as 97%)Lower (Specificity reported as 93%)[1][2]
Sensitivity HighHigh[1][2]
Precision (Inter-laboratory CV) Good (4% to 11% for abnormal samples)Variable (10% to 17% for abnormal samples)[3][4]
Linearity Data not available in search resultsData not available in search results
Limit of Detection (LoD) Data not available in search resultsData not available in search results
Limit of Quantification (LoQ) Data not available in search resultsData not available in search results
Recovery Data not available in search resultsData not available in search results
Interference Profile
Interfering SubstanceChromogenic Assay (this compound)Clot-Based Assay (APTT-based)References
Lupus Anticoagulants No significant interferenceCan falsely increase results[2][4]
Elevated Factor VIII No significant interferenceCan falsely reduce results[2][4]
Factor V Leiden Mutation No significant interferenceCan falsely reduce results[2]
Direct Thrombin Inhibitors No significant interferenceCan falsely increase results[4]
Heparin Generally less interferenceCan interfere, leading to falsely increased levels[2]

Experimental Protocols

Detailed Protocol for Chromogenic APC Assay using this compound

This protocol is a representative example and may require optimization based on the specific reagents and instrumentation used.

Materials:

  • Test plasma (platelet-poor plasma)

  • Protein C activator (e.g., Protac®)

  • Chromogenic substrate: this compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Calibrators and controls

Procedure:

  • Sample Preparation: Prepare dilutions of calibrators, controls, and test plasma in the assay buffer.

  • Activation Step:

    • Add a defined volume of the diluted plasma sample to a microplate well.

    • Add the Protein C activator solution to initiate the activation of Protein C to APC.

    • Incubate for a specific time (e.g., 5 minutes) at 37°C.

  • Substrate Reaction:

    • Add the this compound substrate solution to each well.

    • Immediately start monitoring the change in absorbance at 405 nm in a kinetic mode at 37°C.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min) for each sample.

    • Construct a calibration curve by plotting the ΔOD/min of the calibrators against their known APC concentrations.

    • Determine the APC activity of the test samples by interpolating their ΔOD/min values from the calibration curve.

Detailed Protocol for a Clot-Based APC Assay (APTT-based)

This protocol is a representative example of an APTT-based clot assay.

Materials:

  • Test plasma (platelet-poor plasma)

  • Protein C deficient plasma

  • Protein C activator (e.g., Protac®)

  • APTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Sample Preparation: Prepare dilutions of the test plasma and controls.

  • Assay Reaction:

    • In a coagulometer cuvette, mix the diluted test plasma with Protein C deficient plasma.

    • Add the APTT reagent containing the Protein C activator.

    • Incubate the mixture for a defined period (e.g., 5 minutes) at 37°C.

  • Initiation of Clotting:

    • Add pre-warmed CaCl2 solution to the cuvette to initiate the clotting cascade.

  • Clot Detection:

    • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis:

    • The clotting time is inversely proportional to the amount of APC activity.

    • A calibration curve is constructed using calibrators with known Protein C concentrations.

    • The Protein C activity in the test sample is determined by comparing its clotting time to the calibration curve.

Visualizing the Pathways and Workflows

Signaling Pathway of Protein C Activation and Anticoagulant Effect

Protein C Pathway Thrombin Thrombin Thrombomodulin Thrombomodulin (Endothelial Cell Surface) Thrombin->Thrombomodulin binds ProteinC Protein C (Zymogen) Thrombomodulin->ProteinC activates APC Activated Protein C (APC) ProteinC->APC is converted to FactorVa Factor Va APC->FactorVa inactivates FactorVIIIa Factor VIIIa APC->FactorVIIIa inactivates ProteinS Protein S (Cofactor) ProteinS->APC cofactor for FactorVi Factor Vi (Inactive) FactorVa->FactorVi Thrombin_gen Thrombin Generation FactorVa->Thrombin_gen promotes FactorVIIIi Factor VIIIi (Inactive) FactorVIIIa->FactorVIIIi FactorVIIIa->Thrombin_gen promotes FactorVi->Thrombin_gen inhibits FactorVIIIi->Thrombin_gen inhibits Prothrombin Prothrombin

Caption: Protein C activation by the Thrombin-Thrombomodulin complex and its anticoagulant function.

Experimental Workflow for the Chromogenic APC Assay

Chromogenic APC Assay Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis Plasma 1. Plasma Sample (Calibrator, Control, or Unknown) Incubation 4. Incubation at 37°C (Activation of Protein C to APC) Plasma->Incubation Activator 2. Protein C Activator (e.g., Protac®) Activator->Incubation Substrate 3. Chromogenic Substrate (this compound) Reaction 5. Substrate Cleavage by APC (Release of p-Nitroaniline) Substrate->Reaction Incubation->Reaction Measurement 6. Measure Absorbance at 405 nm (Kinetic Reading) Reaction->Measurement Calculation 7. Calculate Rate of Absorbance Change (ΔOD/min) Measurement->Calculation Curve 8. Generate Calibration Curve Calculation->Curve Result 9. Determine APC Activity Calculation->Result Curve->Result

Caption: Step-by-step workflow of the this compound based chromogenic APC assay.

Conclusion

The chromogenic APC assay based on the this compound substrate offers a highly specific and precise method for the determination of APC activity. Its reduced susceptibility to common interferences found in plasma samples makes it a robust alternative to traditional clot-based assays, particularly in complex patient populations or when high accuracy is paramount. While clot-based assays remain a viable option, researchers and clinicians should be aware of their limitations. The choice of assay should be guided by the specific research or clinical question, the required level of precision, and the potential for interfering substances in the samples being analyzed. Further validation studies providing detailed performance characteristics such as linearity, LoD, and recovery for the this compound based assay would be beneficial for the scientific community.

References

A Comparative Guide to Chromogenic and ELISA-based Activated Protein C (APC) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the protein C pathway, accurate measurement of Activated Protein C (APC) is critical. Two primary methods for quantifying APC are chromogenic assays and Enzyme-Linked Immunosorbent Assays (ELISAs). This guide provides a detailed comparison of these two methodologies, complete with experimental protocols and performance data to aid in selecting the most appropriate assay for specific research needs.

Assay Principles

Chromogenic Protein C Activity Assay

Chromogenic assays for Protein C (PC) measure its functional activity by quantifying the enzymatic activity of APC. The assay is a two-step process. First, Protein C in the sample is converted to Activated Protein C (APC) by a specific activator, commonly derived from snake venom (e.g., from Agkistrodon contortrix).[1][2][3] In the second step, the newly generated APC cleaves a synthetic chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).[1][4] The rate of color development is directly proportional to the amount of functional Protein C in the sample and is measured spectrophotometrically at 405 nm.[1][3]

Activated Protein C (APC) ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) for APC is a sandwich immunoassay that measures the concentration of APC antigen in a sample.[5][6][7] The wells of a microtiter plate are pre-coated with a capture antibody specific for APC.[5][6][7] When the sample is added, APC present binds to this antibody. After a washing step, a second, biotin-conjugated detection antibody specific to a different epitope on APC is added, followed by an enzyme-conjugated avidin or streptavidin (commonly Horseradish Peroxidase - HRP).[5][6][7] A substrate solution (e.g., TMB) is then added, which is converted by the enzyme to produce a colored product.[5][6] The reaction is stopped with an acid, and the color intensity is measured spectrophotometrically, typically at 450 nm.[5][6] The concentration of APC is determined by comparing the sample's absorbance to a standard curve.[5][6][7]

Experimental Workflows

Chromogenic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Steps cluster_result Result Sample Plasma Sample (Platelet Poor) Activator Add Protein C Activator (e.g., Protac) Sample->Activator Add Sample to Reagent Incubate1 Incubate (e.g., 37°C, 5 min) Activator->Incubate1 Substrate Add Chromogenic Substrate Incubate1->Substrate Measure Measure Absorbance (405 nm, kinetic) Substrate->Measure Calculate Calculate PC Activity vs. Standard Curve Measure->Calculate

Caption: Workflow for a typical Chromogenic Protein C Activity Assay.

ELISA_Workflow cluster_plate Plate Preparation cluster_steps Assay Steps cluster_analysis Data Analysis Plate Pre-coated Plate (Anti-APC Capture Ab) AddSample Add Standards/ Samples Plate->AddSample Incubate1 Incubate (e.g., 1h, 37°C) AddSample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddDetectAb Add Biotinylated Detection Ab Wash1->AddDetectAb Incubate2 Incubate (e.g., 1h, 37°C) AddDetectAb->Incubate2 Wash2 Wash Plate Incubate2->Wash2 AddEnzyme Add HRP-Avidin Wash2->AddEnzyme Incubate3 Incubate (e.g., 30min, 37°C) AddEnzyme->Incubate3 Wash3 Wash Plate Incubate3->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate Incubate4 Incubate (10-20min, 37°C) AddSubstrate->Incubate4 AddStop Add Stop Solution Incubate4->AddStop Read Read Absorbance (450 nm) AddStop->Read Calculate Calculate APC Concentration vs. Standard Curve Read->Calculate

References

Navigating Precision: An In-depth Comparison of Chromogenic Activated Protein C Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of the protein C anticoagulant pathway, the selection of a robust and reproducible assay is paramount. This guide provides a comparative analysis of the chromogenic method for measuring Activated Protein C (APC) activity, with a specific focus on the performance characteristics of assays utilizing the D-Lys(Z)-Pro-Arg-pNA substrate, commercially known as Spectrozyme PCa®. We delve into the critical aspects of inter-assay and intra-assay variability, offering supporting data from broader studies on chromogenic APC assays to contextualize performance expectations.

Understanding Assay Variability

In quantitative bioassays, precision is a key indicator of reliability. This is assessed through the determination of intra-assay and inter-assay variability, typically expressed as the coefficient of variation (%CV).

  • Intra-assay variability measures the precision of results within a single assay run and reflects the consistency of the analyst's technique and the assay's reagents. Generally, an intra-assay CV of less than 10% is considered acceptable.[1]

  • Inter-assay variability assesses the reproducibility of the assay across different runs, on different days, or with different operators. It provides insight into the long-term robustness of the method. An inter-assay CV of less than 15% is typically acceptable for immunoassays.[1]

Performance of Chromogenic APC Assays

While specific inter-assay and intra-assay variability data for the this compound method were not available in the reviewed literature, the performance of chromogenic APC assays as a category has been well-documented. A comprehensive study by the North American Specialized Coagulation Laboratory Association provides valuable benchmarks for inter-laboratory performance of various protein C assays.

The study revealed that for chromogenic protein C activity assays, the inter-laboratory coefficients of variation were impressively low, ranging from 4% to 7% for samples with normal protein C levels and 4% to 11% for those with abnormal levels.[2] This suggests that chromogenic assays, as a class, offer superior reproducibility compared to clot-based assays, which showed a much wider range of inter-laboratory CVs (7% to 22% for normal samples).[2]

Assay TypeAnalyte LevelInter-laboratory CV (%)
Chromogenic Normal4 - 7
Abnormal4 - 11
Clot-based Normal7 - 22
Abnormal10 - 17
Antigenic Normal8 - 12
Abnormal15 - 24

Table 1: Comparison of Inter-laboratory Coefficients of Variation for Different Protein C Assay Types. Data sourced from a North American Specialized Coagulation Laboratory Association proficiency testing report.[2]

Alternative Chromogenic Substrates

Several chromogenic substrates are available for measuring APC activity. Besides this compound (Spectrozyme PCa®), another commonly used substrate is S-2366 (Glu-Pro-Arg-pNA). A study comparing different substrates for protein C activity assays found that S-2366 demonstrated high specificity for activated protein C.[3] The choice of substrate can influence the assay's performance and specificity, and it is crucial to select a substrate that is well-characterized for the intended application.

Experimental Protocols

The following provides a generalized experimental protocol for a chromogenic APC assay. Specific reagent concentrations and incubation times should be optimized based on the manufacturer's instructions for the particular substrate and activator used.

Principle of the Chromogenic APC Assay

The assay is typically a two-stage process. In the first stage, Protein C in the plasma sample is activated to APC using a specific activator, such as a venom-derived enzyme (e.g., from Agkistrodon contortrix contortrix). In the second stage, the amount of generated APC is quantified by its amidolytic activity on a chromogenic substrate. The APC cleaves the substrate, releasing a chromophore (e.g., p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is directly proportional to the APC activity in the sample.

Generalized Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_activation Activation cluster_detection Detection cluster_analysis Data Analysis p1 Plasma Sample p2 Dilution Buffer p1->p2 Dilute Sample a1 Diluted Sample a2 Protein C Activator a1->a2 Incubate d1 Activated Sample d2 Chromogenic Substrate (e.g., this compound) d1->d2 Add Substrate d3 Measure Absorbance at 405 nm (kinetic) d2->d3 an1 Calculate Rate of Absorbance Change an2 Compare to Standard Curve an1->an2 an3 Determine APC Activity an2->an3

Figure 1: Generalized workflow for a chromogenic Activated Protein C assay.

Protocol for Assessing Inter- and Intra-Assay Variability
  • Sample Preparation: Prepare at least two pools of plasma with different expected APC activity levels (e.g., low and high). Aliquot these pools for single use to avoid freeze-thaw cycles.

  • Intra-Assay Variability:

    • In a single assay run, analyze a minimum of 10 replicates of each plasma pool.

    • Calculate the mean, standard deviation (SD), and %CV for the APC activity of the replicates for each pool.

    • %CV = (SD / Mean) * 100

  • Inter-Assay Variability:

    • Analyze the same plasma pools in a minimum of 10 different assay runs, preferably on different days and by different operators.

    • Calculate the mean, SD, and %CV of the mean values obtained for each pool across all runs.

Logical Relationship of Assay Variability

The following diagram illustrates the hierarchical relationship between individual measurements and the calculation of intra-assay and inter-assay variability.

variability_logic cluster_run1 Assay Run 1 cluster_run2 Assay Run 2 cluster_runM Assay Run M r1_s1 Replicate 1 r1_mean Mean 1 r1_s1->r1_mean r1_s2 Replicate 2 r1_s2->r1_mean r1_s3 ... r1_s3->r1_mean r1_sN Replicate N r1_sN->r1_mean intra_cv Intra-Assay CV (within each run) r1_mean->intra_cv inter_cv Inter-Assay CV (across all runs) r1_mean->inter_cv r2_s1 Replicate 1 r2_mean Mean 2 r2_s1->r2_mean r2_s2 Replicate 2 r2_s2->r2_mean r2_s3 ... r2_s3->r2_mean r2_sN Replicate N r2_sN->r2_mean r2_mean->intra_cv r2_mean->inter_cv rM_s1 Replicate 1 rM_mean Mean M rM_s1->rM_mean rM_s2 Replicate 2 rM_s2->rM_mean rM_s3 ... rM_s3->rM_mean rM_sN Replicate N rM_sN->rM_mean rM_mean->intra_cv rM_mean->inter_cv

Figure 2: Conceptual diagram of intra- and inter-assay variability.

Conclusion

References

Comparison Guide to the Specificity of the Anaphase-Promoting Complex/Cyclosome (APC/C) for its Substrates

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the term 'APC' is necessary for the reader. In the context of life science research, "APC" can refer to several different proteins. Based on the prevalence of research and commercially available reagents, this guide focuses on the Anaphase-Promoting Complex/Cyclosome (APC/C) , a crucial E3 ubiquitin ligase involved in cell cycle regulation. This should not be confused with Activated Protein C, a serine protease involved in the coagulation cascade.

This guide provides a comparative overview of the substrate specificity of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of the cell cycle. The APC/C is a large, multi-subunit E3 ubiquitin ligase that targets specific proteins for degradation by the 26S proteasome, thereby controlling progression through mitosis and the G1 phase.[1][2] The specificity of the APC/C is primarily determined by its association with one of two co-activator proteins: Cdc20 or Cdh1.[3][4][5][6][7] These co-activators recruit substrates to the APC/C for ubiquitination.[8]

The interaction between the APC/C-coactivator complex and its substrates is mediated by specific recognition motifs, or degrons, within the substrate proteins. The two most well-characterized degrons are the Destruction Box (D-box) and the KEN-box.[4][9] Generally, APC/C activated by Cdc20 (APC/C-Cdc20) recognizes D-box containing substrates, while APC/C-Cdh1 can recognize substrates with either a D-box or a KEN-box.[4] This differential recognition is fundamental to the ordered degradation of proteins that drives the cell cycle forward.[9]

Comparative Data of APC/C Substrates

The following table summarizes known biological substrates of the APC/C, their associated co-activators, and the recognition motifs that mediate their interaction. The degradation of these substrates is a key measure of APC/C activity and specificity.

SubstratePrimary Co-activator(s)Recognition Motif(s)Primary Function
Securin Cdc20, Cdh1D-boxInhibitor of separase, prevents premature sister chromatid separation.[3][9]
Cyclin B1 Cdc20, Cdh1D-boxRegulatory subunit of M-phase promoting factor (MPF).[4][8]
Cyclin A Cdc20D-boxRegulates entry into and progression through mitosis.[3][9]
Nek2A Cdc20, Cdh1KEN-box, D-boxMitotic kinase involved in centrosome separation.[4][9]
Polo-like kinase 1 (Plk1) Cdh1D-boxKey regulator of multiple stages of mitosis.[10]
Aurora A Kinase Cdh1A-box (a type of D-box)Controls centrosome maturation and spindle assembly.[11]
Aurora B Kinase Cdh1D-boxComponent of the chromosomal passenger complex.
Geminin Cdh1D-box, KEN-boxInhibitor of DNA replication licensing.[4]
UHRF1 Cdh1KEN-boxKey regulator of DNA methylation and histone ubiquitylation.[5]
Tome-1 Cdh1KEN-boxRegulator of DNA replication.[3]
Sororin Cdh1KEN-boxContributes to sister chromatid cohesion.[3]

Experimental Protocols

To quantitatively compare the specificity of the APC/C for different substrates, an in vitro ubiquitylation assay is commonly employed. This assay reconstitutes the ubiquitination cascade in a test tube and measures the rate and extent of substrate modification.

Key Experimental Assay: In Vitro Ubiquitylation Assay

This protocol provides a general framework for assessing APC/C substrate specificity. The concentration of each component may need to be optimized depending on the specific substrate and the source of the enzymes.

Materials:

  • Purified APC/C

  • Purified co-activator (Cdc20 or Cdh1)

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., Ube2C/UbcH10 and/or Ube2S)[6]

  • Ubiquitin

  • ATP regeneration system (e.g., creatine kinase, creatine phosphate)

  • Substrate of interest (can be a full-length protein or a peptide containing the degron, often fluorescently or radioactively labeled for detection)[1][2]

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • SDS-PAGE gels and Western blotting reagents or fluorescence scanner

Protocol:

  • Reaction Setup: On ice, prepare a master mix containing the assay buffer, ATP regeneration system, ubiquitin, E1 enzyme, and E2 enzyme(s).

  • APC/C Activation: In a separate tube, pre-incubate the purified APC/C with the desired co-activator (Cdc20 or Cdh1) on ice to allow for complex formation.

  • Initiation of Reaction: To initiate the ubiquitylation reaction, combine the master mix with the activated APC/C-coactivator complex and the substrate. The final reaction volume can be scaled as needed (e.g., 20-50 µL).

  • Incubation: Incubate the reaction mixture at 30°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 90 minutes), take aliquots of the reaction and quench them by adding SDS-PAGE sample buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • If the substrate is labeled, visualize it directly (e.g., autoradiography for radiolabeled substrates, fluorescence scanning for fluorescently labeled substrates). The appearance of higher molecular weight species (a "ladder" of bands) indicates polyubiquitination.[2]

    • Alternatively, perform a Western blot using an antibody specific to the substrate.

  • Data Quantification: Quantify the disappearance of the unmodified substrate band and the appearance of the ubiquitinated forms over time. This will allow for a comparison of the rate of ubiquitylation for different substrates, providing a measure of APC/C specificity.

Visualizations

The following diagrams illustrate the APC/C signaling pathway and a typical experimental workflow for comparing substrate specificity.

APCC_Signaling_Pathway cluster_APC_Activation APC/C Activation cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation Cdc20 Cdc20 APCC_Cdc20 APC/C-Cdc20 (active) Cdc20->APCC_Cdc20 Cdh1 Cdh1 APCC_Cdh1 APC/C-Cdh1 (active) Cdh1->APCC_Cdh1 APCC_inactive APC/C (inactive) APCC_inactive->APCC_Cdc20 APCC_inactive->APCC_Cdh1 Ub_Substrate Polyubiquitinated Substrate APCC_Cdc20->Ub_Substrate transfers Ub APCC_Cdh1->Ub_Substrate transfers Ub E1 E1 E2 E2 (Ube2C/S) E1->E2 E2->APCC_Cdc20 E2->APCC_Cdh1 Ub Ubiquitin Ub->E1 ATP Substrate Substrate (D-box/KEN-box) Substrate->APCC_Cdc20 Substrate->APCC_Cdh1 Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: APC/C-mediated ubiquitination and degradation pathway.

Experimental_Workflow cluster_Preparation 1. Preparation of Components cluster_Assay 2. In Vitro Ubiquitylation Assay cluster_Analysis 3. Analysis and Comparison APC Purified APC/C Mix Combine APC/C, Co-activator, Enzymes, and one Substrate APC->Mix Coactivator Purified Co-activator (Cdc20 or Cdh1) Coactivator->Mix Enzymes E1, E2, Ubiquitin, ATP Enzymes->Mix Substrates Substrate A, Substrate B, ... Substrates->Mix Incubate Incubate at 30°C Mix->Incubate Time_Points Collect samples at different time points Incubate->Time_Points SDS_PAGE SDS-PAGE and Western Blot / Imaging Time_Points->SDS_PAGE Quantify Quantify Substrate Degradation (Rate of ubiquitination) SDS_PAGE->Quantify Compare Compare rates for Substrate A vs. Substrate B Quantify->Compare

Caption: Experimental workflow for comparing APC/C substrate specificity.

References

Alternative methods for measuring activated protein C activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Activated Protein C (APC) is a crucial natural anticoagulant that plays a significant role in regulating thrombosis and inflammation. Accurate measurement of its activity is vital for diagnosing deficiencies, monitoring therapeutic interventions, and advancing drug development. This guide provides a comprehensive comparison of the primary alternative methods for measuring APC activity, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate assay for their needs.

Comparison of Activated Protein C Activity Assays

The selection of an appropriate assay for measuring APC activity depends on various factors, including the specific research question, required sensitivity and specificity, sample throughput, and potential interfering substances. The three main methodologies employed are clot-based assays, chromogenic assays, and enzyme-linked immunosorbent assays (ELISA).

Parameter Clot-Based Assay Chromogenic Assay ELISA
Principle Measures the prolongation of clotting time (aPTT or dRVVT) due to APC's inactivation of Factors Va and VIIIa.[1][2]Measures the cleavage of a specific colorimetric substrate by APC.[1]Quantifies APC antigen levels using specific antibodies.[3][4]
Sensitivity High[1]High[1]High[5][6]
Specificity Lower (93%)[1]; susceptible to interferences from lupus anticoagulants, heparin, and elevated Factor VIII levels.[1]Higher (97%)[1]; less affected by common anticoagulants and interfering factors.[1][3]High for the target protein, but may not differentiate between active and inactive forms.
Limit of Detection (LOD) Varies by reagent and instrument.Typically in the low ng/mL range.Can be as low as < 5.6 pg/mL.[4]
Dynamic Range Generally narrower compared to other methods.Wide dynamic range.Wide dynamic range, for example, 15.6 pg/mL - 1000 pg/mL.[4]
Intra-Assay Precision (CV%) Generally <10%[7][8][9]Typically <10%[7][8][9]Often <10%[7][8][9]
Inter-Assay Precision (CV%) Generally <15%[7][8][9]Typically <15%[7][8][9]Often <15%[7][8][9]
Throughput Can be automated for moderate to high throughput.Easily adaptable to high-throughput screening.Well-suited for high-throughput applications.
Measures Functional ActivityFunctional ActivityAntigen Level

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological process and the distinct experimental procedures, the following diagrams are provided.

Protein_C_Activation_Pathway Thrombin Thrombin Thrombomodulin Thrombomodulin (Endothelial Cell Surface) Thrombin->Thrombomodulin binds to ProteinC Protein C Thrombomodulin->ProteinC activates APC Activated Protein C (APC) ProteinC->APC FactorVa Factor Va APC->FactorVa inactivates FactorVIIIa Factor VIIIa APC->FactorVIIIa inactivates FactorVi Inactive Factor V FactorVa->FactorVi FactorVIIIi Inactive Factor VIII FactorVIIIa->FactorVIIIi ProteinS Protein S (Cofactor) ProteinS->APC assists Clot_Based_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Clotting Reaction cluster_analysis Data Analysis Plasma Platelet-Poor Plasma Dilution Dilute Plasma Plasma->Dilution Incubation Incubate with Protein C Activator (e.g., Protac®) Dilution->Incubation Clotting Initiate Clotting (add CaCl2 and aPTT or dRVVT reagent) Incubation->Clotting Measurement Measure Time to Clot Formation Clotting->Measurement Calculate Calculate APC Activity Measurement->Calculate StandardCurve Generate Standard Curve StandardCurve->Calculate Chromogenic_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Chromogenic Reaction cluster_analysis Data Analysis Plasma Platelet-Poor Plasma Activation Activate Protein C (e.g., with Protac®) Plasma->Activation Substrate Add Chromogenic Substrate Activation->Substrate Measurement Measure Color Development (Absorbance at 405 nm) Substrate->Measurement Calculate Calculate APC Activity Measurement->Calculate StandardCurve Generate Standard Curve StandardCurve->Calculate ELISA_Workflow cluster_binding Antigen Binding cluster_detection Detection cluster_signal Signal Generation & Analysis Coating Coat plate with Capture Antibody Sample Add Sample (Plasma) Coating->Sample Incubation1 Incubate and Wash Sample->Incubation1 DetectionAb Add Biotinylated Detection Antibody Incubation1->DetectionAb Incubation2 Incubate and Wash DetectionAb->Incubation2 HRP Add Streptavidin-HRP Incubation2->HRP Incubation3 Incubate and Wash HRP->Incubation3 Substrate Add TMB Substrate Incubation3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Calculate Calculate APC Concentration Read->Calculate

References

A Comparative Guide to Reference Standards for D-Lys(Z)-Pro-Arg-pNA Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate calibration of assays utilizing the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA is paramount for reliable and reproducible results in research and drug development. This guide provides a comparative overview of commercially available reference standards for this substrate and its common alternative, H-D-Pro-Phe-Arg-pNA (S-2302), used in related assays. We present available quantitative data, detailed experimental protocols, and key considerations for selecting the most appropriate standard for your needs.

Understanding the Substrates

This compound and its analogues are short peptides linked to a p-nitroaniline (pNA) group. When cleaved by a specific protease, the pNA is released and produces a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.

  • This compound: Primarily used as a substrate for Activated Protein C (APC).[1][2][3] It is commercially available under various names, including Chromozym Pca and Spectrozyme PCa.

  • H-D-Pro-Phe-Arg-pNA (S-2302): A widely used chromogenic substrate for plasma kallikrein.[4][5][6]

Commercial Reference Standards: A Comparative Overview

While direct, independent head-to-head comparative studies of all commercially available this compound reference standards are limited, information can be collated from manufacturer's data sheets and research articles. The following tables summarize available information for key products.

Table 1: Commercially Available this compound Reference Standards

Product NameSupplierPurityFormulationStorage
Chromozym Pca MedchemExpress>98% (lot specific)Solid powderShort term: 0-4°C; Long term: -20°C[7]
Spectrozyme PCa AbMole BioScience≥99.0% (lot specific)Solid≤ -20°C, protect from light[1]
This compound MedKoo Biosciences>98% (lot specific)Solid powderShort term: 0-4°C; Long term: -20°C[7]
This compound diacetate Doron Scientific98%Not specifiedNot specified

Table 2: Alternative Chromogenic Substrate for Related Assays

Product NameSupplierPurityFormulationStorage
S-2302™ DiaPharma/ChromogenixNot specifiedLyophilized powder with mannitol2-8°C, protect from light[8]
D-Pro-Phe-Arg-pNA hydrochloride Cayman Chemical≥95%Crystalline solid-20°C[9]

Note on Lot-to-Lot Consistency: It is crucial for users to be aware of potential lot-to-lot variation in the performance of biochemical reagents.[10][11][12][13] While manufacturers have internal quality control, independent verification of new lots against established internal standards is highly recommended to ensure the consistency and reliability of long-term studies.

Experimental Protocols

Detailed methodologies are essential for the proper use and comparison of these reference standards. Below are representative protocols for assays utilizing this compound and S-2302.

Protocol 1: Activated Protein C (APC) Activity Assay using this compound

This protocol is adapted from methodologies described for the use of Chromozym Pca and Spectrozyme PCa.[2][3]

Materials:

  • This compound reference standard

  • Activated Protein C (APC)

  • Tris-HCl buffer (e.g., 0.02 M, pH 7.5)

  • NaCl (e.g., 0.1 M)

  • CaCl₂ (e.g., 2.5 mM)

  • Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL)

  • PEG 8000 (e.g., 0.1%)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the assay buffer: 0.1 M NaCl, 0.02 M Tris-HCl (pH 7.5) containing 2.5 mM Ca²⁺, 0.1 mg/mL BSA, and 0.1% PEG 8000.

  • Prepare the substrate solution: Dissolve the this compound reference standard in the assay buffer to a desired concentration (e.g., 15-2000 µM).

  • Prepare the APC solution: Dilute the APC to a final concentration of 2 nM in the assay buffer.

  • Kinetic measurement:

    • Pipette the substrate solution into the wells of a microplate.

    • Initiate the reaction by adding the APC solution to the wells.

    • Immediately place the microplate in a reader thermostated at 37°C.

    • Measure the rate of hydrolysis by monitoring the increase in absorbance at 405 nm over time.

Protocol 2: Plasma Kallikrein Activity Assay using S-2302

This protocol is based on the methodology provided by Chromogenix for their S-2302 substrate.[5][6]

Materials:

  • S-2302 reference standard

  • Plasma samples

  • Tris Buffer (50 mmol/L Tris, 113 mmol/L NaCl, pH 7.8)

  • Acetic acid (20%) for acid-stopped method

  • Microplate reader or photometer (405 nm)

Procedure:

  • Reconstitute the S-2302 substrate: Dissolve the S-2302 in distilled water to a concentration of approximately 1.25 mg/mL (2.04 mM).

  • Sample Dilution: Dilute the test plasma 1:10 with the Tris buffer.

  • Assay (Acid-stopped method):

    • Incubate 200 µL of the diluted sample at 37°C for 3-4 minutes.

    • Add 200 µL of the pre-warmed S-2302 substrate solution.

    • Mix and incubate at 37°C for 10 minutes.

    • Stop the reaction by adding 200 µL of 20% acetic acid.

    • Read the absorbance at 405 nm. A plasma blank should be prepared by adding the reagents in reverse order without incubation.

Signaling Pathways and Workflows

To visualize the underlying principles and experimental procedures, the following diagrams are provided.

Assay_Principle cluster_Enzyme Enzyme cluster_Substrate Chromogenic Substrate cluster_Products Reaction Products Enzyme Protease (e.g., APC, Kallikrein) Substrate This compound or H-D-Pro-Phe-Arg-pNA Enzyme->Substrate Cleavage Peptide Cleaved Peptide Substrate->Peptide pNA p-Nitroaniline (pNA) (Yellow) Substrate->pNA Measurement Spectrophotometric Measurement pNA->Measurement Absorbance at 405 nm

Caption: General principle of chromogenic protease assays.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme/Sample) start->reagent_prep incubation Incubation at 37°C reagent_prep->incubation reaction_start Initiate Reaction (Add Enzyme/Substrate) incubation->reaction_start measurement Kinetic or Endpoint Measurement (405 nm) reaction_start->measurement data_analysis Data Analysis (Calculate Activity) measurement->data_analysis end End data_analysis->end Standard_Selection Target Target Enzyme Choice Optimal Reference Standard Choice Target->Choice Purity Purity & Characterization Purity->Choice Consistency Lot-to-Lot Consistency Consistency->Choice Protocol Established Protocol Protocol->Choice

References

Safety Operating Guide

Safe Disposal of D-Lys(Z)-Pro-Arg-pNA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the chromogenic peptide substrate D-Lys(Z)-Pro-Arg-pNA, including detailed operational and disposal plans.

I. Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Adherence to safety protocols is crucial to minimize risk.

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use the following personal protective equipment:

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Protective Clothing: A lab coat or other protective garments.

  • Eye Protection: Safety glasses or goggles to shield from splashes.

  • Face Protection: A face shield may be necessary for procedures with a high risk of splashing.

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

  • Wash hands thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Use only outdoors or in a well-ventilated area[1].

II. Quantitative Data Summary

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1]

III. Disposal Procedures

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations[1]. The following steps provide a general procedural framework.

Step-by-Step Disposal Guide:

  • Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to understand the specific requirements for chemical waste disposal.

  • Containment: Ensure the waste material, including any unused product and contaminated items, is securely contained in a clearly labeled, sealed container.

  • Waste Collection: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Decontamination: Decontaminate any surfaces or equipment that have come into contact with the chemical by scrubbing with alcohol[1]. Dispose of the cleaning materials as hazardous waste.

  • Spill Management: In the event of a spill, prevent further leakage and keep the product away from drains or water courses. Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders. The contaminated absorbent material should then be disposed of as hazardous waste[1].

IV. Experimental Protocol: Activated Protein C (APC) Assay

This compound is utilized as a chromogenic substrate for Activated Protein C (APC)[2][3][4]. A typical experimental workflow is as follows:

Materials:

  • APC derivatives (2 nM)

  • This compound (15-2000 µM)

  • Buffer: 0.1 M NaCl, 0.02 M Tris-HCl (TBS, pH 7.5) containing 2.5 mM Ca2+, 0.1 mg/mL BSA, and 0.1% PEG 8000

  • Kinetic microplate reader

Procedure:

  • Prepare the reaction mixture by combining the APC derivatives and various concentrations of this compound in the buffer solution.

  • The rate of hydrolysis is measured by monitoring the change in absorbance at 405 nm at room temperature using a kinetic microplate reader[2][5].

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs contain Securely Contain and Label Waste consult_ehs->contain spill Spill Occurs contain->spill No collect_waste Arrange for Hazardous Waste Collection contain->collect_waste Yes absorb Absorb with Inert Material (e.g., diatomite) spill->absorb Yes absorb->contain decontaminate Decontaminate Surfaces with Alcohol end End: Proper Disposal Complete decontaminate->end collect_waste->decontaminate

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling D-Lys(Z)-Pro-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like D-Lys(Z)-Pro-Arg-pNA. This chromogenic peptide substrate, while instrumental in assays for activated protein C (APC), requires careful handling due to its potential hazards.[1][2][3] This guide provides a comprehensive operational and disposal plan to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an acutely toxic compound that can cause skin and serious eye irritation.[4] It may also be harmful if swallowed and can cause respiratory irritation.[4] The presence of p-nitroaniline (pNA) as a cleavage product warrants particular caution, as pNA is a toxic compound with a low exposure limit.[5]

A detailed breakdown of recommended Personal Protective Equipment (PPE) is provided below:

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes to protect against splashes.[6]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDouble-gloving is recommended.[5] Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory CoatShould be worn to protect skin and clothing from splashes.
Long Pants & Closed-Toe ShoesEssential to prevent skin exposure to accidental spills.[5]
Respiratory Protection Fume HoodAll work with this compound should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental accuracy.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is worn correctly.

  • Conduct all weighing and solution preparation inside a certified chemical fume hood.[5]

  • Use a dedicated and calibrated analytical balance.

  • Handle the solid compound with care to avoid generating dust.[7]

2. Dissolution and Use:

  • When dissolving the peptide, add the solvent slowly to the solid to prevent splashing.

  • If the substrate does not dissolve readily in water, suspension using a stir plate may be necessary.[8]

  • Clearly label all solutions with the compound name, concentration, date, and your initials.

  • During experimental use, such as in kinetic assays, maintain the use of all recommended PPE.[1] The hydrolysis of the substrate releases p-nitroaniline, which can be measured spectrophotometrically.[9]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[10]

  • For small spills of the solid, carefully sweep up the material, place it in a sealed container, and hold for waste disposal.[7] Avoid raising dust.

  • For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate solvent (e.g., alcohol) and wash thoroughly.[4]

Disposal Plan: Safe Waste Management

Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a dedicated, lined, and clearly labeled hazardous waste container.[5]

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatible.

2. Disposal Procedure:

  • Dispose of all waste containing this compound as hazardous chemical waste.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • It is recommended to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber.[7][11]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Compound Carefully prep_fumehood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_label Label Solution handle_dissolve->handle_label handle_experiment Perform Experiment handle_label->handle_experiment spill_evacuate Evacuate Area handle_experiment->spill_evacuate If Spill Occurs disp_segregate Segregate Waste handle_experiment->disp_segregate spill_contain Contain Spill spill_evacuate->spill_contain spill_clean Decontaminate spill_contain->spill_clean spill_clean->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_dispose Dispose as Hazardous Waste disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.